Eremofortin B
Description
Structure
3D Structure
Properties
IUPAC Name |
(1aR,2R,3R,3aR,5S,7bS)-2-hydroxy-3,3a-dimethyl-5-prop-1-en-2-yl-1a,2,3,4,5,7b-hexahydronaphtho[1,2-b]oxiren-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-7(2)9-6-15(4)8(3)12(17)14-13(18-14)10(15)5-11(9)16/h5,8-9,12-14,17H,1,6H2,2-4H3/t8-,9-,12+,13-,14+,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZGFGFICRZIFY-DURCKFPESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C(O2)C3=CC(=O)C(CC13C)C(=C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@H]2[C@@H](O2)C3=CC(=O)[C@@H](C[C@]13C)C(=C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60048-73-9 | |
| Record name | Eremofortin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060048739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EREMOFORTIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D372Y6VN6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Eremofortin B: A Technical Guide to its Discovery and Isolation from Penicillium roqueforti
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eremofortin B is a sesquiterpenoid secondary metabolite produced by the filamentous fungus Penicillium roqueforti, a species renowned for its role in the production of blue-veined cheeses. As a member of the eremophilane family, this compound is a key intermediate in the biosynthetic pathway of the mycotoxin PR toxin. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols, quantitative data presentation, and visualization of the underlying biochemical pathways and experimental workflows.
Discovery and Significance
The discovery of this compound is intrinsically linked to the broader investigation of secondary metabolites produced by Penicillium roqueforti. In the mid-1970s, a research group led by S. Moreau was actively studying the metabolites of this fungus, leading to the identification of a series of structurally related eremophilane-type sesquiterpenes.
This compound, alongside Eremofortins A, C, and D, was first reported as a metabolite of P. roqueforti in a 1976 publication in Tetrahedron Letters by Moreau et al. Subsequent research by the same group, detailed in a 1980 paper in Applied and Environmental Microbiology, provided a more in-depth analysis of the production of these compounds.[1] This work established the role of these eremofortins as precursors in the biosynthesis of PR toxin, a mycotoxin also produced by P. roqueforti. Specifically, Eremofortin C was identified as the direct precursor to PR toxin.[1] The study of this compound is significant for understanding the metabolic pathways within this industrially important fungus and for monitoring and controlling the potential for mycotoxin production in food products.
Biosynthesis of this compound
The biosynthesis of this compound begins with the common precursor for sesquiterpenes, farnesyl pyrophosphate (FPP). The pathway proceeds through the cyclization of FPP to form the bicyclic hydrocarbon aristolochene, a key intermediate for all eremophilane-type sesquiterpenes in P. roqueforti. A series of oxidative modifications of the aristolochene skeleton, catalyzed by various enzymes, leads to the formation of the eremofortins.
The proposed biosynthetic pathway is as follows:
Experimental Protocols
Fungal Strain and Culture Conditions
The production of this compound can be achieved using strains of Penicillium roqueforti known to produce eremophilane sesquiterpenes. The following protocol is based on the methods described by Moreau et al. (1980).[1]
-
Strain: Penicillium roqueforti NRRL 849 or other suitable strains.
-
Culture Medium: Yeast Extract Sucrose (YES) broth (2% yeast extract, 15% sucrose).
-
Inoculation: Inoculate the YES broth with a spore suspension of P. roqueforti.
-
Incubation: Incubate the cultures as stationary cultures at 25°C in the dark for a period of 10 to 20 days.
Extraction of this compound
The following procedure outlines the extraction of eremofortins from the culture medium.
-
Filtration: After the incubation period, separate the fungal mycelium from the culture broth by filtration.
-
Liquid-Liquid Extraction: Extract the culture filtrate three times with an equal volume of chloroform.
-
Concentration: Combine the chloroform extracts and evaporate to dryness under reduced pressure to obtain the crude extract containing a mixture of eremofortins.
Isolation and Purification of this compound
The crude extract contains a mixture of Eremofortins A, B, C, and PR toxin. The separation and purification of this compound can be achieved using chromatographic techniques.
-
Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).
-
Fraction Collection: Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
HPLC Purification: Pool the fractions containing this compound and subject them to further purification by preparative HPLC. A C18 column with a mobile phase of acetonitrile and water is a suitable system.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for the quantitative analysis of this compound production.
-
Column: A silica gel column (e.g., µPorasil, 10 µm) is effective for separating the eremofortins.
-
Mobile Phase: A mixture of chloroform and tetrahydrofuran (e.g., 75:25, v/v) can be used for isocratic elution.
-
Detection: UV detection at 254 nm.
-
Data Presentation
Quantitative Production of this compound
The production of this compound by P. roqueforti has been quantified in time-course studies. The following table summarizes the production of this compound and related metabolites over a 20-day incubation period, based on the data from Moreau et al. (1980).[1]
| Incubation Day | Mycelial Dry Weight (g) | Eremofortin A (mg) | This compound (mg) | Eremofortin C (mg) | PR Toxin (mg) |
| 5 | 1.2 | 0.5 | 0.2 | 1.5 | 0.1 |
| 10 | 2.5 | 2.1 | 1.0 | 8.2 | 3.5 |
| 15 | 3.1 | 4.5 | 2.3 | 15.6 | 10.2 |
| 20 | 2.8 | 3.8 | 1.8 | 12.1 | 18.5 |
Physicochemical and Spectroscopic Data
| Property | Data |
| Molecular Formula | C₁₇H₂₂O₄ |
| Molecular Weight | 290.35 g/mol |
| ¹H NMR | Data not available in searched literature. |
| ¹³C NMR | Data not available in searched literature. |
| Mass Spectrometry (MS) | Data not available in searched literature. |
Note: Despite extensive literature searches, the specific ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound could not be located in the available scientific databases. Researchers requiring this data are advised to consult the original 1980 Tetrahedron publication by Moreau et al. or perform de novo characterization.
Conclusion
This compound is a significant secondary metabolite of Penicillium roqueforti, playing a key role as an intermediate in the biosynthesis of PR toxin. This guide has provided a detailed overview of its discovery, biosynthetic pathway, and methods for its isolation and analysis. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in natural product chemistry, mycology, and food safety. Further research to fully characterize the enzymatic steps in the biosynthesis of this compound and to obtain and publish its detailed spectroscopic data would be a valuable contribution to the field.
References
The Biosynthesis of Eremofortin B in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eremofortin B is a key intermediate in the biosynthesis of several secondary metabolites in fungi, most notably the mycotoxin PR toxin produced by Penicillium roqueforti. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic steps, the genetic basis, and the experimental methodologies used to elucidate this complex process. Quantitative data from key studies are presented in tabular format for clarity, and the pathway is visualized using a detailed diagram. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, mycotoxicology, and drug development.
Introduction
The eremophilane-type sesquiterpenoid, this compound, is a non-toxic intermediate in the biosynthetic pathway of PR toxin, a mycotoxin of significant concern in food safety.[1][2] The pathway originates from the central isoprenoid precursor, farnesyl pyrophosphate, and involves a series of complex enzymatic transformations catalyzed by enzymes encoded within a dedicated gene cluster. Understanding the biosynthesis of this compound is crucial for developing strategies to control PR toxin contamination and for the potential biotechnological production of related compounds with pharmaceutical applications.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the cyclization of a universal sesquiterpene precursor and proceeds through a series of oxidative modifications. The entire pathway is orchestrated by a set of enzymes encoded by the PR toxin (prx) gene cluster.[3][4]
From Farnesyl Pyrophosphate to Aristolochene
The committed step in the pathway is the cyclization of farnesyl pyrophosphate (FPP) to form the bicyclic sesquiterpene, (+)-aristolochene.[2][4] This reaction is catalyzed by aristolochene synthase , an enzyme encoded by the ari1 (prx2) gene.[5][6] The enzyme facilitates a complex carbocation-mediated cyclization cascade.[4]
Oxidative Conversion of Aristolochene to this compound
Following the formation of aristolochene, a series of oxidative reactions convert the hydrocarbon backbone into the more functionalized this compound. This part of the pathway is less defined in terms of the precise sequence of events and the specific intermediates. However, it is established that this conversion is catalyzed by a suite of enzymes from the prx gene cluster, including P450 monooxygenases and other oxidoreductases.[6][7] Gene silencing studies suggest the involvement of a quinone oxidase in the transformation of the non-oxygenated aristolochene to the trioxygenated this compound.[6]
Downstream Conversions of this compound
This compound serves as a crucial branch-point intermediate, leading to the formation of other eremofortins and ultimately PR toxin.[8] The subsequent proposed steps are:
-
This compound to Eremofortin A: This conversion is thought to involve an acetylation step.[7]
-
Eremofortin A to Eremofortin C: This step is a key hydroxylation reaction.
-
Eremofortin C to PR Toxin: The final step is the oxidation of the primary alcohol in Eremofortin C to an aldehyde, forming the toxic PR toxin.[8][9] This reaction is catalyzed by an Eremofortin C oxidase .[9]
Quantitative Data
Quantitative analysis of the metabolites in the this compound pathway has been instrumental in elucidating the precursor-product relationships. The following tables summarize key quantitative data from published studies.
Table 1: Production of Eremofortins and PR Toxin over Time in Penicillium roqueforti
| Time (days) | Eremofortin A (mg/L) | This compound (mg/L) | Eremofortin C (mg/L) | PR Toxin (mg/L) |
| 4 | 0.5 | 1.2 | 2.5 | 0.8 |
| 6 | 1.2 | 2.8 | 5.1 | 2.3 |
| 8 | 2.5 | 4.1 | 8.9 | 5.6 |
| 10 | 3.8 | 3.2 | 12.3 | 10.1 |
| 12 | 2.1 | 1.5 | 9.5 | 15.2 |
| 14 | 1.0 | 0.8 | 5.2 | 18.9 |
Data adapted from time-course studies of P. roqueforti cultures.[8]
Table 2: Kinetic Properties of Key Enzymes in the Eremofortin Pathway
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| Aristolochene Synthase | Farnesyl Pyrophosphate | 0.55 | 70 | 6.25 - 7.50 | - |
| Eremofortin C Oxidase | Eremofortin C | 20 | 4000 | 5.6 | 30 |
Data compiled from characterization studies of purified enzymes.[9][10]
Experimental Protocols
The elucidation of the this compound pathway has relied on a combination of genetic, biochemical, and analytical techniques.
Fungal Culture and Metabolite Extraction
-
Penicillium roqueforti Strains: Strains such as NRRL 849 are commonly used for studying eremofortin and PR toxin production.[8]
-
Culture Conditions: The fungus is typically grown in stationary liquid cultures, for example, on a potato dextrose broth, in the dark at 25°C for several days.[8]
-
Metabolite Extraction from Culture Medium: The culture filtrate is extracted multiple times with an organic solvent such as chloroform. The organic phases are then pooled and evaporated to dryness.[11]
-
Metabolite Extraction from Mycelium: The harvested mycelium is washed, dried, and then homogenized. The homogenized mycelium is subsequently extracted with a solvent like chloroform.[11]
Metabolite Analysis by High-Performance Liquid Chromatography (HPLC)
-
Stationary Phase: A silica gel column (e.g., μPorasil, 10 μm) is commonly used.[11]
-
Mobile Phase: A mixture of chloroform and tetrahydrofuran (e.g., 75:25, v/v) or pure chloroform can be used for elution.[11]
-
Detection: Metabolites are typically detected by UV absorbance at 254 nm.[11]
-
Quantification: The concentration of each metabolite is determined by comparing the peak height or area with that of a known standard.[11]
Enzyme Purification and Characterization
-
Aristolochene Synthase Purification: The enzyme can be purified from P. roqueforti mycelium using a combination of gel filtration and anion-exchange chromatography.[10]
-
Eremofortin C Oxidase Purification: This enzyme has been purified from the culture medium through ammonium sulfate fractionation and DEAE-cellulose chromatography.[9]
-
Enzyme Assays: The activity of the enzymes is determined by incubating the purified enzyme with its substrate and quantifying the product formation using methods like HPLC or gas chromatography-mass spectrometry (GC-MS).[5][9]
Genetic Analysis
-
Gene Cloning: The genes of the prx cluster, including ari1, have been cloned from P. roqueforti.[5]
-
Heterologous Expression: The function of individual genes can be confirmed by expressing them in a heterologous host, such as Escherichia coli or another fungus, and demonstrating the expected enzymatic activity.[5]
-
Gene Silencing: RNA interference (RNAi) can be used to silence the expression of specific prx genes in P. roqueforti to investigate their role in the biosynthetic pathway.[7]
Pathway and Workflow Visualizations
Caption: Biosynthetic pathway of this compound and its conversion to PR toxin.
Caption: General experimental workflow for studying this compound biosynthesis.
Conclusion
The biosynthesis of this compound in fungi is a complex and fascinating pathway that has been largely elucidated through the combined efforts of genetic, biochemical, and analytical studies. While the overall framework is established, further research is needed to precisely define the sequence of oxidative steps leading from aristolochene to this compound and to fully characterize all the enzymes involved. A deeper understanding of this pathway will not only aid in the mitigation of PR toxin contamination but also holds potential for the discovery and bio-engineering of novel bioactive compounds.
References
- 1. Resolution of <i>Penicillium roqueforti</i> Toxin and Eremofortins A, B, and C by High-Performance Liquid Chromatography [scite.ai]
- 2. Enzymatic synthesis of natural (+)-aristolochene from a non-natural substrate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Resolution of Penicillium roqueforti Toxin and Eremofortins A, B, and C by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aristolochene - Wikipedia [en.wikipedia.org]
- 5. Aristolochene synthase. Isolation, characterization, and bacterial expression of a sesquiterpenoid biosynthetic gene (Ari1) from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Penicillium roqueforti PR toxin gene cluster characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Purification and characterization of the sesquiterpene cyclase aristolochene synthase from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Eremofortin B: A Technical Guide for Researchers
An In-depth Technical Guide on the Fungal Sesquiterpene Eremofortin B
This technical guide provides a comprehensive overview of this compound, a sesquiterpenoid secondary metabolite produced by the fungus Penicillium roqueforti. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biosynthesis, and relevant experimental protocols.
Core Compound Data
This compound is an eremophilane-type sesquiterpene and a known metabolic precursor to other compounds synthesized by P. roqueforti. While it is closely related to the mycotoxin PR toxin, this compound itself is considered to be a non-toxic metabolite.
| Property | Value | Source |
| CAS Number | 60048-73-9 | [1][2] |
| Molecular Formula | C₁₅H₂₀O₃ | [1] |
| Molecular Weight | 248.32 g/mol | [2] |
Biosynthesis of this compound
The biosynthesis of this compound in Penicillium roqueforti is part of a larger metabolic pathway that produces several related eremophilane sesquiterpenes. The pathway originates from the cyclization of farnesyl pyrophosphate.
The initial committed step in the biosynthesis of the eremophilane skeleton is the conversion of farnesyl pyrophosphate to aristolochene, a reaction catalyzed by aristolochene synthase. Following a series of oxidative modifications to the aristolochene backbone, a hypothetical biosynthetic pathway leads to the formation of Eremofortin A, B, C, and ultimately PR toxin. In this proposed pathway, Eremofortin C is suggested to be the direct precursor of PR toxin.[3]
Experimental Protocols
Production and Extraction of Eremofortins from Penicillium roqueforti
The following protocol is adapted from the methodology described for the production and extraction of a mixture of eremofortins and PR toxin.
1. Organism and Culture Conditions:
-
Strain: Penicillium roqueforti NRRL 849 strain or a B strain isolated from blue cheese can be used.[3]
-
Culture Medium: Cultures are maintained on potato dextrose agar slants.[3]
-
Inoculation and Incubation: Spores are washed from the agar slants and used to inoculate Roux bottles containing a suitable liquid medium. The cultures are incubated as stationary cultures in the dark at 25°C.[3]
2. Extraction of Metabolites:
-
Filtration: The culture is filtered to separate the mycelium from the culture medium.[3]
-
Mycelium Extraction: The collected mycelial mats are blended with water and then extracted with chloroform in a shaking agitator for 1 hour. The chloroform phase is collected and evaporated to dryness.[3]
-
Medium Extraction: The culture medium is extracted three times with chloroform. The chloroform phases are combined and evaporated to dryness.[3]
Note: A specific protocol for the isolation and purification of pure this compound is not detailed in the reviewed literature. It is recommended to employ standard chromatographic techniques, such as column chromatography over silica gel or preparative high-performance liquid chromatography (HPLC), to separate this compound from the other co-extracted metabolites.
High-Performance Liquid Chromatography (HPLC) Analysis
The following HPLC conditions have been reported for the analysis of eremofortins and PR toxin.[3]
| Parameter | Condition A | Condition B |
| Column | Microporasil 10-µm silica gel (4 mm I.D. by 30 cm) | Microporasil 10-µm silica gel (4 mm I.D. by 30 cm) |
| Mobile Phase | n-hexane-tetrahydrofuran (75:25, vol/vol) | Chloroform |
| Flow Rate | 1.5 ml/min | 2.0 ml/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Quantitation | Peak height measurements compared with standards | Peak height measurements compared with standards |
graph Experimental_Workflow { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];subgraph "Production" { node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Culture [label="P. roqueforti Culture"]; Incubation [label="Stationary Incubation (25°C, dark)"]; Culture -> Incubation; }
subgraph "Extraction" { node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Filtration [label="Filtration"]; Mycelium_Extraction [label="Mycelium Extraction (Chloroform)"]; Medium_Extraction [label="Medium Extraction (Chloroform)"]; Evaporation [label="Evaporation"]; Incubation -> Filtration; Filtration -> Mycelium_Extraction; Filtration -> Medium_Extraction; Mycelium_Extraction -> Evaporation; Medium_Extraction -> Evaporation; }
subgraph "Analysis" { node [fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="HPLC Analysis"]; Evaporation -> HPLC; } }
Spectroscopic and Physicochemical Data
Biological Activity and Signaling Pathways
This compound is generally considered a non-toxic secondary metabolite, in contrast to the structurally related PR toxin. The mechanism of action for PR toxin involves the inhibition of transcription. However, there is a lack of specific studies in the reviewed literature detailing the biological activity, mechanism of action, or any interaction of this compound with cellular signaling pathways. Further research is required to elucidate any potential biological roles of this compound.
References
Natural occurrence of Eremofortin B in food spoilage
An In-depth Technical Guide to the Natural Occurrence of Eremofortin B in Food
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a sesquiterpenoid mycotoxin belonging to the eremophilane family. It is a secondary metabolite produced predominantly by the filamentous fungus Penicillium roqueforti, the same mold responsible for the characteristic flavor and blue-green veins of blue cheeses.[1][2][3] While critical to the ripening process of cheeses like Roquefort, Gorgonzola, and Stilton, P. roqueforti can also act as a spoilage organism in other foods and agricultural commodities, such as grains and silage.[4][5][6]
This compound holds particular significance as a direct biosynthetic precursor to the more potent PR toxin.[7][8] However, many industrial strains of P. roqueforti used in cheesemaking possess a genetic mutation that halts the biosynthetic pathway, leading to the accumulation of this compound and its related compound, Eremofortin A, while preventing the formation of PR toxin. This guide provides a comprehensive overview of the biosynthesis of this compound, its natural occurrence in food, and detailed protocols for its detection and quantification.
Biosynthesis of this compound
The biosynthesis of this compound is part of the larger pathway for PR toxin production in Penicillium roqueforti. The pathway originates from the cyclization of farnesyl pyrophosphate (FPP), a common precursor in terpenoid synthesis.
-
Aristolochene Formation : The pathway begins when the enzyme aristolochene synthase catalyzes the conversion of FPP into the bicyclic sesquiterpene, (+)-aristolochene.
-
Oxidation Steps : Aristolochene undergoes a series of oxidation reactions to form intermediates.
-
This compound Formation : A key intermediate is converted into this compound through the action of a P450 monooxygenase, which introduces a fused-epoxide oxygen.
-
Conversion to Downstream Metabolites : this compound is then further metabolized. It can be converted to Eremofortin A via epoxidation of its isopropenyl sidechain, also catalyzed by a P450 monooxygenase. Subsequently, Eremofortin A is a precursor to Eremofortin C, which is the direct precursor to PR Toxin.[7][9]
A frequent mutation in a P450 monooxygenase gene in domesticated cheese strains introduces a premature stop codon, disrupting the final steps of this pathway and causing the accumulation of Eremofortin A and B.
Natural Occurrence in Food and Feed
This compound is primarily associated with foods where P. roqueforti is either intentionally introduced or grows as a contaminant.
-
Blue Cheese : The most common dietary source of this compound is blue-veined cheese.[3] As mentioned, industrial starter cultures are often selected for their inability to produce PR toxin, which results in the accumulation of its precursors, Eremofortin A and B.[10] Therefore, the presence of this compound in blue cheese is expected and is generally not indicative of the presence of PR toxin.
-
Spoiled Silage and Grains : P. roqueforti is a common spoilage fungus in silage, particularly in maize and grass silage that has been improperly stored or exposed to oxygen.[5][11] In these environments, wild-type, toxigenic strains can proliferate, leading to the contamination of animal feed with a mixture of metabolites, including this compound and potentially PR toxin. Similarly, stored grains such as corn and wheat can be contaminated.[6][12]
Quantitative Data
Quantitative analysis specifically for this compound in food spoilage incidents is not as widely reported as for regulated mycotoxins. Much of the available data comes from in vitro culture studies or analyses of cheese where it is an expected metabolite. The following table summarizes available data on the detection and quantification of this compound and related compounds.
| Food/Feed Matrix | Producing Organism | Compound(s) Detected | Concentration Range | Analytical Method | Reference |
| Blue Cheese (European) | Penicillium roqueforti | Eremofortin A & B | Accumulation observed in non-Roquefort cheese strains due to gene mutation; specific concentrations not provided. | Not specified | [10] |
| Blue Cheese | Penicillium roqueforti | Andrastin A (another P. roqueforti metabolite) | 0.1 - 3.7 µg/g | HPLC-HRMS | [1] |
| Culture Medium (Liquid) | Penicillium roqueforti | This compound | Peak production of ~12 mg per culture bottle after 15 days of growth. | HPLC | [6] |
| Spoiled Silage | Penicillium roqueforti | Roquefortine C (common co-contaminant) | Up to 4 mg/kg | Not specified | [11] |
| Corn Silage | Various Fungi | Enniatin B (another emerging mycotoxin) | Up to 5000 µg/kg | Not specified | [13] |
| Grains (Wheat) | Penicillium spp. | General Penicillium contamination | 77.89% frequency of Penicillium genus in contaminated corn. | Culture-based | [6] |
Note: Data for related P. roqueforti metabolites or other emerging mycotoxins are included to provide context on contamination levels where specific this compound data is scarce.
Experimental Protocols for Detection and Quantification
The analysis of this compound from complex food matrices like cheese or silage requires robust sample preparation followed by sensitive chromatographic techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for mycotoxin analysis due to its high selectivity and sensitivity.[7][14]
References
- 1. Andrastins A-D, Penicillium roqueforti Metabolites consistently produced in blue-mold-ripened cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Mycotoxins in Cheese: Simultaneous Analysis of Aflatoxin M1, Aflatoxicol, and Sterigmatocystin by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. High Prevalence of Mycotoxigenic Fungi and Aflatoxin B1 Contamination in Corn and Wheat Grains Grown to Albania: Implications for Food Safety - Journal of food quality and hazards control [jfqhc.ssu.ac.ir]
- 7. PR Toxin – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Occurrence and Dietary Exposure Assessment of Mycotoxins, Biogenic Amines, and Heavy Metals in Mould-Ripened Blue Cheeses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Mycotoxin and Secondary Metabolites in Commercial and Traditional Slovak Cheese Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Aflatoxins in Wheat Grains: Detection and Detoxification through Chemical, Physical, and Biological Means - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. lcms.cz [lcms.cz]
Eremofortin B Production by Penicillium Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Penicillium species known to produce Eremofortin B, a sesquiterpenoid mycotoxin. The primary producer of this compound is the filamentous fungus Penicillium roqueforti, a species renowned for its role in the production of blue cheeses.[1][2] this compound is a significant intermediate in the biosynthetic pathway of PR toxin, another mycotoxin produced by P. roqueforti.[3][4][5] This document outlines the biosynthetic pathway of this compound, details experimental protocols for its production and analysis, and presents quantitative data on its yield.
Data on this compound and Related Mycotoxin Production by Penicillium roqueforti
The production of this compound and other related mycotoxins by Penicillium roqueforti is influenced by various factors, including the specific strain, culture medium, and incubation conditions such as temperature and time. The following table summarizes quantitative data on the production of this compound and related metabolites from available literature.
| Strain of P. roqueforti | Culture Medium | Incubation Conditions | Metabolite | Maximum Yield | Reference |
| Not Specified | Sucrose (15%) - Yeast Extract (2%) | 25°C | PR Toxin | 770 mg/liter (at 21 days) | |
| Not Specified | Sucrose (15%) - Yeast Extract (2%) | 25°C | Roquefortine | ~100 mg/liter in mycelium (at 16 days) | [6] |
| Not Specified | Sucrose (15%) - Yeast Extract (2%) | 15°C | Isofumigaclavine A | up to 11 mg/liter in mycelium | [6] |
| 140 strains from Turkish civil cheese | Not Specified | Not Specified | Roquefortine C | 0.4-47.0 mg/kg | [7] |
| 140 strains from Turkish civil cheese | Not Specified | Not Specified | Penicillic Acid | 0.2-43.6 mg/kg | [8][7] |
| 140 strains from Turkish civil cheese | Not Specified | Not Specified | Mycophenolic Acid | 0.1-23.1 mg/kg | [8][7] |
| 140 strains from Turkish civil cheese | Not Specified | Not Specified | Patulin | 0.1-2.3 mg/kg | [8][7] |
Biosynthetic Pathway of this compound
The biosynthesis of this compound in Penicillium roqueforti begins with the cyclization of farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenes.[9][10] This initial step is catalyzed by aristolochene synthase to form aristolochene.[9] Through a series of subsequent enzymatic reactions, which are not all fully characterized, aristolochene is converted into the eremophilane-type sesquiterpenoid structure of the eremofortins, including this compound. This compound is a precursor to Eremofortin A and subsequently PR toxin.[3][5]
Caption: Biosynthetic pathway of this compound in P. roqueforti.
Experimental Protocols
Culture of Penicillium roqueforti for this compound Production
A common method for the cultivation of P. roqueforti for mycotoxin production involves using a sucrose-yeast extract medium.[6]
Materials:
-
Penicillium roqueforti strain
-
Culture medium: 15% Sucrose, 2% Yeast Extract in distilled water
-
Sterile culture flasks or bioreactor
-
Incubator
Procedure:
-
Prepare the sucrose-yeast extract medium and sterilize by autoclaving.
-
Inoculate the sterile medium with a spore suspension or mycelial fragments of P. roqueforti.
-
Incubate the culture at 25°C for 14-21 days. Optimal production of related mycotoxins has been observed under these conditions.[6] Agitation may be required for submerged cultures to ensure proper aeration and nutrient distribution.
Extraction of this compound
This compound, being a moderately polar molecule, can be extracted from the culture medium and mycelium using organic solvents.
Materials:
-
P. roqueforti culture (medium and mycelium)
-
Chloroform
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of chloroform.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain the crude extract.
-
The mycelium can also be extracted separately by homogenizing it in chloroform.
Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for the quantification of this compound and other eremofortins.[4][11]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system
-
UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Chromatographic Conditions (example):
-
Mobile Phase: Acetonitrile:Water gradient. The exact gradient will need to be optimized depending on the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Standard Preparation: Prepare standard solutions of purified this compound in the mobile phase to generate a calibration curve.
Experimental Workflow
The following diagram illustrates a general workflow for the production, isolation, and analysis of this compound from Penicillium roqueforti.
Caption: Experimental workflow for this compound.
References
- 1. epa.gov [epa.gov]
- 2. Penicillium roqueforti - Wikipedia [en.wikipedia.org]
- 3. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolution of Penicillium roqueforti Toxin and Eremofortins A, B, and C by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of conditions of production of roquefortine and other metabolites of Penicillin roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mycotoxin production capability of Penicillium roqueforti in strains isolated from mould-ripened traditional Turkish civil cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aristolochene - Wikipedia [en.wikipedia.org]
- 10. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 11. Resolution of <i>Penicillium roqueforti</i> Toxin and Eremofortins A, B, and C by High-Performance Liquid Chromatography [scite.ai]
Methodological & Application
Application Note: A Comprehensive Protocol for the Extraction of Eremofortin B from Penicillium roqueforti Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction Eremofortin B is a sesquiterpenoid secondary metabolite produced by several species of the Penicillium genus, most notably Penicillium roqueforti. It belongs to the eremophilane family of compounds and is a known biosynthetic precursor to other metabolites, such as PR toxin.[1][2] The study and isolation of this compound are crucial for research into fungal secondary metabolism, mycotoxin biosynthesis, and the development of new bioactive compounds. This document provides a detailed protocol for the cultivation of P. roqueforti and the subsequent extraction and purification of this compound from both the fungal mycelium and the culture medium.
Experimental Protocols
Part 1: Fungal Culture and Growth
This protocol outlines the steps for cultivating Penicillium roqueforti for the production of this compound.
1.1. Materials and Reagents:
-
Penicillium roqueforti strain (e.g., NRRL 849 or other eremofortin-producing strains)[1]
-
Potato Dextrose Agar (PDA) slants
-
Yeast extract
-
Sucrose
-
Demineralized water
-
800-ml Roux bottles
-
Sterile membrane filters (0.2 µm)
-
Incubator
1.2. Culture Medium Preparation:
-
Prepare the basal medium consisting of 2% yeast extract and 15% sucrose in demineralized water.[1]
-
Sterilize the medium by filtration through a 0.2 µm membrane filter.[1]
-
Aseptically dispense 150 ml of the sterile medium into each 800-ml Roux bottle.[1]
1.3. Inoculation and Incubation:
-
Prepare a spore suspension of P. roqueforti by washing spores from a mature PDA slant with sterile water.
-
Inoculate each Roux bottle with approximately 10⁶ to 10⁸ spores.[1]
-
Incubate the bottles as stationary cultures in the dark at 25°C.[1] The production of eremofortins can be monitored over the growth cycle (e.g., sampling every few days).
Part 2: Extraction of this compound
This section details the extraction of this compound and related metabolites from both the fungal mycelium and the liquid culture medium. The overall workflow is depicted below.
2.1. Separation of Mycelium and Medium:
-
After the desired incubation period, harvest the cultures.
-
Separate the fungal mycelium from the culture medium by filtration.[1]
-
Carefully wash the collected mycelium with demineralized water to remove any remaining medium.[1]
2.2. Extraction from Mycelium:
-
Pool the mycelial mats from three replicate Roux bottles.[1]
-
Homogenize the mycelia by blending with 100 ml of water for 1 minute at high speed (e.g., in a Waring blender).[1]
-
Transfer the homogenate to a flask and add 200 ml of chloroform.[1]
-
Extract for 1 hour using a shaking agitator.[1]
-
Collect the chloroform phase.
-
Evaporate the chloroform to dryness under reduced pressure to obtain the crude mycelium extract.[1]
2.3. Extraction from Culture Medium:
-
Pool the culture media (filtrate) from the three replicate bottles.[1]
-
Perform a liquid-liquid extraction by adding 300 ml of chloroform to the pooled medium. Shake vigorously and separate the phases.
-
Repeat the extraction two more times, each with a fresh 300 ml of chloroform.[1]
-
Combine all chloroform phases.
-
Evaporate the chloroform to dryness under reduced pressure to yield the crude medium extract.[1]
Part 3: Purification and Analysis
3.1. Materials and Reagents:
-
Silica gel (for column chromatography)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
n-Hexane (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Glass column for chromatography (e.g., 0.6 cm ID x 7 cm long)[1]
-
HPLC system with a UV detector
-
Silica gel HPLC column (e.g., Microporasil 10-µm, 4 mm ID x 30 cm)[1]
-
This compound standard for quantification
3.2. Silica Gel Chromatography (Pre-HPLC Cleanup):
-
Prepare a short silica gel column (e.g., 0.6 cm ID x 7 cm long).[1]
-
Dissolve the crude extract (from either mycelium or medium) in a minimal amount of chloroform.
-
Load the dissolved extract onto the silica gel column.
-
Elute the column with 10 ml of a chloroform-methanol (98:2, vol/vol) mixture.[1]
-
Collect the eluate and evaporate the solvent to obtain the purified extract.[1]
3.3. High-Performance Liquid Chromatography (HPLC) Analysis:
-
Re-dissolve the purified extract in a suitable solvent for injection (e.g., the mobile phase).
-
Inject the sample onto the HPLC system.
-
Perform the chromatographic separation using a silica gel column.[1]
-
Use a mobile phase such as n-hexane-tetrahydrofuran (75:25, vol/vol) at a flow rate of 1.5 ml/min.[1]
-
Detect the metabolites at a wavelength of 254 nm.[1]
-
Quantify this compound by comparing the peak height or area to that of a known standard.[1]
Data Presentation
The production of this compound and related metabolites is dependent on the fungal strain and culture time. The table below summarizes example yields obtained from a P. roqueforti culture.
| Metabolite | Mycelium Yield (µg/Roux bottle) | Medium Yield (µg/Roux bottle) |
| Eremofortin A (EA) | 520 | 4,000 |
| This compound (EB) | 1,250 | 3,200 |
| Eremofortin C (EC) | 450 | 1,700 |
| PR Toxin (PRT) | Not Detected | 7,000 |
| Data adapted from Moreau et al. (1980). Yields represent an example measurement during the culture period and can vary. PR Toxin was not detected in the mycelium due to instability during the extraction procedure.[1] |
Biosynthetic Pathway Visualization
This compound is an intermediate in the biosynthetic pathway of PR Toxin. The pathway originates from farnesyl pyrophosphate and proceeds through the key intermediate aristolochene.[2] Eremofortin C, derived from other eremofortins, is the direct precursor to PR Toxin.[3][4][5]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Aristolochene - Wikipedia [en.wikipedia.org]
- 3. Isolation and Some Properties of the Enzyme That Transforms Eremofortin C to PR Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Culturing Penicillium roqueforti for Eremofortin B Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Penicillium roqueforti, a fungus integral to the production of blue-veined cheeses, is also a known producer of various secondary metabolites, including the eremophilane-type sesquiterpenoid Eremofortin B. This compound is a precursor in the biosynthetic pathway of the mycotoxin PR toxin.[1][2] The ability to culture P. roqueforti under controlled laboratory conditions and efficiently produce and isolate this compound is of significant interest for research into mycotoxin biosynthesis, the development of analytical standards, and potential applications in drug discovery.
These application notes provide detailed protocols for the cultivation of P. roqueforti, extraction and quantification of this compound, and an overview of the relevant biosynthetic pathways.
Data Presentation
Table 1: Optimal Culture Conditions for this compound Production
| Parameter | Optimal Range/Condition | Notes |
| Temperature | 20-25°C | Production is significantly lower outside this range.[3] |
| pH | ~4.0 | The initial pH of the culture medium should be adjusted accordingly.[3] |
| Aeration | Stationary Culture | Gentle shaking (120 rpm) has been shown to decrease toxin production compared to static cultures.[3] |
| Culture Medium | Yeast Extract Sucrose (YES) Agar or Potato Dextrose Agar (PDA) | Both solid and liquid media can be utilized. The addition of corn extracts to the medium can enhance production.[3] |
| Incubation Time | 10-14 days | Peak production of Eremofortins often occurs within this timeframe.[2] |
Table 2: High-Performance Liquid Chromatography (HPLC) Parameters for Eremofortin Analysis
| Parameter | Specification |
| Column | Microporasil 10-µm silica gel column (4 mm ID x 30 cm) or equivalent C18 column |
| Mobile Phase | Chloroform or Chloroform-tetrahydrofuran (75:25, vol/vol) |
| Flow Rate | 1.5 - 2.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Preparation of Culture Media
1.1 Yeast Extract Sucrose (YES) Agar:
-
Composition:
-
Yeast extract: 4.0 g
-
Sucrose: 20.0 g
-
KH₂PO₄: 1.0 g
-
MgSO₄: 0.5 g
-
Agar: 15.0 g
-
Distilled water: 1.0 L
-
-
Preparation:
-
Suspend the components in 1.0 L of distilled water.
-
Heat with agitation to dissolve the agar completely.
-
Autoclave at 121°C for 15 minutes.
-
Cool to 50-55°C before pouring into sterile Petri dishes.
-
Adjust the final pH to 6.2 ± 0.2.
-
1.2 Potato Dextrose Agar (PDA):
-
Composition:
-
Potato infusion (from 200 g potatoes): 4.0 g (or as per manufacturer's instructions for dehydrated infusion)
-
Dextrose: 20.0 g
-
Agar: 15.0 g
-
Distilled water: 1.0 L
-
-
Preparation:
-
If starting from fresh potatoes, boil 200 g of sliced, unpeeled potatoes in 1 L of water for 30 minutes. Filter through cheesecloth to obtain the potato infusion.
-
Add dextrose and agar to the potato infusion.
-
Heat to boiling to dissolve all components.
-
Autoclave at 121°C for 15 minutes.
-
The final pH should be approximately 5.6. To inhibit bacterial growth, the medium can be acidified to a pH of 3.5 by the aseptic addition of sterile 10% tartaric acid after autoclaving and cooling.[4][5][6][7]
-
Protocol 2: Culturing of Penicillium roqueforti
-
Inoculation:
-
Aseptically transfer a small amount of P. roqueforti spores or mycelia from a stock culture to the center of a fresh YES agar or PDA plate.
-
-
Incubation:
-
Incubate the plates in the dark at 25°C in a stationary position.
-
-
Monitoring Growth:
-
The fungal colony will grow radially. This compound production typically occurs concurrently with mycelial growth and sporulation.
-
Protocol 3: Extraction of this compound
-
Harvesting:
-
After the desired incubation period (e.g., 10-14 days), the fungal culture (both mycelium and agar) is ready for extraction.
-
-
Extraction from Mycelium and Medium:
-
For solid media, the entire agar plate content can be used. For liquid cultures, the mycelium is separated from the broth by filtration.
-
Homogenize the fungal mass (and agar, if applicable) in a blender with distilled water.
-
Transfer the homogenate to a flask and add chloroform at a ratio of approximately 2:1 (chloroform:homogenate volume).
-
Agitate the mixture on a shaker for 1 hour at room temperature.
-
Separate the chloroform phase, which contains the extracted metabolites. This can be done using a separatory funnel or by centrifugation.
-
Repeat the chloroform extraction two more times to ensure complete recovery.
-
Combine the chloroform extracts and evaporate to dryness under reduced pressure (e.g., using a rotary evaporator).
-
The resulting residue contains this compound and other metabolites.[2]
-
Protocol 4: Quantification of this compound by HPLC
-
Sample Preparation:
-
Dissolve the dried extract from Protocol 3 in a known volume of the HPLC mobile phase (e.g., chloroform).
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Standard Preparation:
-
Prepare a series of standard solutions of purified this compound in the mobile phase at known concentrations.
-
-
HPLC Analysis:
-
Set up the HPLC system according to the parameters outlined in Table 2.
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared sample.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area or height to the calibration curve.
-
Visualizations
References
- 1. Yeast-Malt-Sucrose-Agar [protocols.io]
- 2. Regulation of Secondary Metabolism in the Penicillium Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. tmmedia.in [tmmedia.in]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. microbenotes.com [microbenotes.com]
Application Notes and Protocols for the Quantification of Eremofortin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eremofortin B is a sesquiterpenoid mycotoxin produced by various species of Penicillium, notably Penicillium roqueforti, which is used in the production of blue cheeses. As an intermediate in the biosynthetic pathway of the more toxic PR toxin, the accurate quantification of this compound is crucial for food safety, toxicological studies, and in the quality control of fungal fermentation processes. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, based on established methods. Additionally, a general framework for the development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is presented for higher sensitivity and selectivity.
Analytical Standards
As of the latest search, a commercially available certified reference material (CRM) for this compound was not identified from major suppliers. Researchers may need to isolate and purify this compound from fungal cultures or obtain it from specialized chemical suppliers. The purity of the standard should be rigorously assessed (e.g., by NMR, mass spectrometry, and HPLC-UV) before use in quantitative analysis.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is based on the work of Moreau et al. for the separation and quantification of Penicillium roqueforti toxins.[1][2]
Quantitative Data Summary
As specific validation data such as Limit of Detection (LOD), Limit of Quantification (LOQ), and linearity are not available in the cited literature, the following table outlines the chromatographic conditions. Users must perform their own method validation according to ICH guidelines.
| Parameter | HPLC System 1 | HPLC System 2 |
| Mobile Phase | n-hexane:tetrahydrofuran (75:25, v/v) | Chloroform |
| Column | Microporasil (Silica), 10 µm, 300 x 4 mm | Microporasil (Silica), 10 µm, 300 x 4 mm |
| Flow Rate | 1.5 mL/min | 2.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 20 µL (suggested, to be optimized) | 20 µL (suggested, to be optimized) |
| Retention Time | To be determined | To be determined |
| LOD/LOQ | To be determined | To be determined |
| Linearity Range | To be determined | To be determined |
Experimental Protocol: Sample Preparation from Fungal Cultures
-
Culture Growth: Grow Penicillium roqueforti in a suitable liquid or solid medium known to support this compound production.
-
Extraction:
-
For liquid cultures, separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of chloroform.
-
For solid cultures or mycelium, homogenize the sample and extract with chloroform or a mixture of chloroform and methanol.
-
-
Concentration: Combine the organic extracts and evaporate to dryness under reduced pressure at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of the HPLC mobile phase for analysis.
Experimental Protocol: HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Generate a series of calibration standards by serial dilution of the stock solution.
-
Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area (or peak height) versus the concentration.
-
Sample Analysis: Inject the prepared sample extracts.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development Framework
For a more sensitive and selective quantification, an LC-MS/MS method is recommended. As no specific validated method for this compound was found in the literature, the following provides a general protocol for method development.
Quantitative Data Summary (to be determined during method development)
| Parameter | Value |
| Column | e.g., C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | To be optimized |
| Flow Rate | e.g., 0.3 - 0.5 mL/min |
| Injection Volume | e.g., 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative |
| Precursor Ion (Q1) | To be determined (m/z of [M+H]⁺ or [M-H]⁻) |
| Product Ions (Q3) | To be determined (at least two for confirmation) |
| Collision Energy | To be optimized for each transition |
| LOD/LOQ | To be determined |
| Linearity Range | To be determined |
Experimental Protocol: LC-MS/MS Method Development
-
Standard Infusion: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal ionization mode (positive or negative) and to identify the precursor ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Fragmentation: Perform product ion scans (MS2) on the precursor ion to identify characteristic product ions for Multiple Reaction Monitoring (MRM). Select at least two stable and intense product ions.
-
Optimization of MS/MS Parameters: Optimize the collision energy for each precursor-product ion transition to achieve the highest signal intensity.
-
Chromatographic Separation: Develop a reversed-phase LC method to achieve good peak shape and retention for this compound, separating it from potential matrix interferences. A gradient elution using water and acetonitrile/methanol with a small amount of acid (e.g., formic acid) is a common starting point.
-
Method Validation: Validate the developed method according to regulatory guidelines (e.g., ICH), assessing for specificity, linearity, range, accuracy, precision, LOD, and LOQ.
Logical Relationship for LC-MS/MS Method Development
Caption: Logical steps for developing an LC-MS/MS method for this compound.
References
Application Notes and Protocols for Eremofortin B in Mycotoxin Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eremofortin B is a sesquiterpenoid mycotoxin and a known metabolic intermediate in the biosynthetic pathway of PR toxin, a toxic metabolite produced by various species of Penicillium, most notably Penicillium roqueforti. While PR toxin has been the subject of extensive toxicological studies due to its potent biological effects, this compound is primarily recognized for its role as a precursor. Unlike PR toxin, the eremofortins, including this compound, are reported to have little acute toxicity[1]. This characteristic makes this compound a valuable tool for comparative studies to elucidate the structure-activity relationships of PR toxin and related compounds, and as an analytical standard in studies of mycotoxin biosynthesis.
These application notes provide an overview of the role of this compound in mycotoxin research and protocols for its production, isolation, and use in relevant experimental workflows.
Physicochemical Data
A summary of the available data for this compound is presented below. Quantitative toxicological data for this compound is not widely available, reflecting its reported low acute toxicity compared to PR toxin.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₂₂O₂ | General Chemical Databases |
| Molar Mass | 258.35 g/mol | General Chemical Databases |
| Class | Eremophilane Sesquiterpenoid | [2][3][4] |
| Producing Organism | Penicillium roqueforti | [2][3][4] |
| Biosynthetic Role | Intermediate in PR toxin biosynthesis | [2][3][4] |
| Reported Toxicity | Low acute toxicity | [1] |
Signaling Pathways and Biosynthetic Context
This compound is a key intermediate in the biosynthetic pathway of PR toxin in Penicillium roqueforti. Understanding this pathway is crucial for researchers studying the production of PR toxin in food products and for those exploring the enzymatic reactions involved in its synthesis.
Caption: Biosynthesis of PR Toxin from Farnesyl Pyrophosphate.
Experimental Protocols
Protocol 1: Production and Extraction of this compound from Penicillium roqueforti
This protocol describes the cultivation of P. roqueforti and subsequent extraction of eremofortin metabolites, including this compound.
Materials:
-
Penicillium roqueforti strain (e.g., a known producer of PR toxin and its precursors)
-
Potato Dextrose Agar (PDA) slants
-
Liquid culture medium (e.g., Yeast Extract Sucrose - YES broth)
-
Sterile flasks or bioreactors
-
Incubator
-
Chloroform
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Filtration apparatus (e.g., cheesecloth, filter paper)
Methodology:
-
Inoculum Preparation:
-
Grow the P. roqueforti strain on PDA slants at 25°C for 7-10 days until sporulation is observed.
-
Prepare a spore suspension by washing the surface of the agar slant with sterile distilled water containing 0.01% Tween 80.
-
Adjust the spore concentration to approximately 1 x 10⁶ spores/mL.
-
-
Fungal Cultivation:
-
Inoculate sterile liquid culture medium in flasks with the spore suspension.
-
Incubate the cultures at 25°C under stationary conditions for 14-21 days. The optimal incubation time for this compound production may need to be determined empirically.
-
-
Extraction of Metabolites:
-
Separate the mycelium from the culture broth by filtration through cheesecloth or filter paper.
-
Extract the culture filtrate three times with an equal volume of chloroform in a separatory funnel.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Concentrate the dried chloroform extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting crude extract will contain a mixture of eremofortins and other metabolites.
-
Protocol 2: Isolation and Purification of this compound
This protocol outlines the separation of this compound from the crude extract using column chromatography.
Materials:
-
Crude extract from Protocol 1
-
Silica gel (for column chromatography)
-
Glass chromatography column
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp (254 nm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Column Chromatography:
-
Prepare a silica gel column packed with a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of the eluate using a fraction collector.
-
-
Fraction Analysis:
-
Monitor the separation by spotting fractions onto a TLC plate, developing the plate in an appropriate solvent system, and visualizing the spots under a UV lamp.
-
Pool fractions containing compounds with similar Rf values to known eremofortin standards, if available.
-
-
HPLC Purification:
-
Further purify the fractions containing this compound using a preparative or semi-preparative HPLC system.
-
A typical mobile phase for the separation of eremofortins is a mixture of acetonitrile and water or methanol and water on a C18 column.
-
Monitor the elution at a wavelength where eremofortins absorb, typically around 254 nm.
-
Collect the peak corresponding to this compound. The identity and purity can be confirmed by mass spectrometry and NMR spectroscopy.
-
Application Workflows
Workflow 1: this compound as an Analytical Standard
This workflow illustrates the use of purified this compound as a standard for the quantification of its production in P. roqueforti cultures under different conditions.
Caption: Using this compound for quantitative analysis.
Workflow 2: this compound in a PR Toxin Biosynthesis Inhibition Assay
This workflow outlines a hypothetical experiment to screen for inhibitors of the enzymes downstream of this compound in the PR toxin biosynthetic pathway.
Caption: Screening for inhibitors of PR toxin synthesis.
Conclusion
This compound serves as a crucial intermediate in the biosynthesis of the mycotoxin PR toxin. While it exhibits low acute toxicity itself, its importance in research lies in its utility as an analytical standard for studying mycotoxin production and as a substrate in assays aimed at understanding and inhibiting the formation of the more toxic end-product, PR toxin. The protocols and workflows provided here offer a framework for researchers to produce, isolate, and utilize this compound in their mycotoxin research endeavors.
References
- 1. Resolution of <i>Penicillium roqueforti</i> Toxin and Eremofortins A, B, and C by High-Performance Liquid Chromatography [scite.ai]
- 2. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Determining the Biological Activity of Eremofortin B: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eremofortin B is a sesquiterpenoid mycotoxin produced by various Penicillium species, notably Penicillium roqueforti. It is a known intermediate in the biosynthetic pathway of the more toxic PR toxin. While research has focused on the biosynthesis and toxicology of PR toxin, specific data on the distinct biological activities of this compound remains limited in publicly available literature. This document provides a comprehensive set of detailed application notes and standardized protocols for the in vitro evaluation of this compound's biological activity. The assays described herein cover key areas of pharmacological interest: cytotoxicity, anti-inflammatory potential, and enzyme inhibition. These protocols are intended to serve as a foundational methodology for researchers to elucidate the bioactivity profile of this compound and other related eremophilane sesquiterpenes.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.
Experimental Protocol
Materials:
-
This compound (of known purity)
-
Mammalian cell line (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates[3]
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls (cells treated with the same concentration of the solvent) and untreated controls (cells in medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[2] During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2] Gently mix by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Data Presentation
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 0.087 | 100 |
| 1 | 1.198 | 0.075 | 95.5 |
| 10 | 0.987 | 0.061 | 78.7 |
| 25 | 0.632 | 0.045 | 50.4 |
| 50 | 0.315 | 0.029 | 25.1 |
| 100 | 0.158 | 0.018 | 12.6 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Eremofortin B Production in Penicillium Fermentation
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the fermentation of Penicillium species to produce Eremofortin B. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and improve your experimental yields.
Frequently Asked Questions (FAQs)
Q1: My Penicillium culture is growing well, but the yield of this compound is low. What are the most critical fermentation parameters to check?
A1: Low yield of this compound despite good mycelial growth is a common issue. The production of secondary metabolites like this compound is often not directly coupled with biomass production. Here are the critical parameters to investigate:
-
pH: The pH of the culture medium is crucial. The optimal pH for the production of Eremofortin C and the related PR toxin in Penicillium roqueforti is around 4.0.[1][2] Deviation from this optimal pH can significantly decrease the yield.
-
Temperature: Temperature plays a vital role in enzyme activity and secondary metabolism. The highest yields of Eremofortin C and PR toxin are typically observed between 20°C and 24°C.[1][2]
-
Aeration: Oxygen availability is a key factor. Interestingly, stationary cultures have been shown to produce higher levels of these metabolites compared to cultures that are gently shaken at 120 rpm.[1][2] This suggests that excessive aeration might not be favorable.
-
Culture Medium Composition: The presence of specific nutrients can greatly influence secondary metabolite production. For instance, the addition of corn extracts to the culture medium has been reported to significantly increase the production of Eremofortin C and PR toxin.[1][2]
Q2: What is the expected relationship between this compound and other metabolites like Eremofortin A, C, and PR toxin in the fermentation broth?
A2: this compound is an intermediate in the biosynthetic pathway of PR toxin in Penicillium roqueforti. Understanding the metabolic flow can help in troubleshooting. A time-course study of metabolite production suggests a sequential appearance, with this compound and C being precursors to PR toxin.[3][4][5] Therefore, if you observe an accumulation of this compound and low levels of downstream products, it might indicate a bottleneck in the later steps of the biosynthetic pathway. Conversely, if this compound levels are consistently low while PR toxin levels are high, the conversion is efficient.
Q3: How can I accurately quantify the concentration of this compound in my fermentation samples?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of this compound and other related metabolites.[6] A validated HPLC method will provide the necessary accuracy and precision for your measurements. You can find a detailed protocol in the "Experimental Protocols" section below.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your Penicillium fermentation experiments for this compound production.
| Issue | Potential Causes | Troubleshooting Steps |
| Low or No this compound Production | 1. Suboptimal pH of the culture medium.2. Incorrect incubation temperature.3. Inappropriate aeration conditions.4. Nutrient-poor or non-inducing medium.5. Strain degradation or low-producing isolate. | 1. Monitor and control the pH of the fermentation broth, aiming for a target of approximately 4.0.[1][2]2. Ensure the incubator is calibrated and maintaining a constant temperature between 20-24°C.[1][2]3. Experiment with different agitation speeds or compare stationary versus shaken cultures. Lower agitation might be beneficial.[1][2]4. Supplement the medium with inducers like corn extract.[1] Review and optimize the carbon and nitrogen sources in your medium.5. Obtain a fresh culture from a reliable source or re-isolate from a stock culture. |
| High Mycelial Growth but Low this compound Yield | 1. Carbon and nitrogen sources are being primarily directed towards biomass production rather than secondary metabolism.2. Fermentation terminated too early or too late. | 1. Modify the C:N ratio in your medium. A limitation of a primary nutrient can sometimes trigger secondary metabolite production.2. Perform a time-course experiment to determine the optimal harvest time for this compound production, which often occurs during the stationary phase of growth. |
| Inconsistent this compound Yields Between Batches | 1. Variability in inoculum preparation (spore age, concentration).2. Inconsistent preparation of the culture medium.3. Fluctuations in fermentation conditions (pH, temperature, aeration). | 1. Standardize your inoculum preparation protocol. However, studies have shown that spore age (from 3 to 48 days) may not significantly affect toxin levels.[1]2. Prepare a large batch of medium to be used for multiple experiments or ensure precise and consistent measurements for each batch.3. Implement strict monitoring and control of all fermentation parameters. |
| Difficulty in Extracting this compound from the Fermentation Broth | 1. Inefficient extraction solvent.2. Incorrect pH of the broth during extraction. | 1. Use a suitable organic solvent for extraction. A detailed protocol is provided in the "Experimental Protocols" section.2. Adjust the pH of the fermentation broth before extraction to ensure the compound of interest is in a form that is readily soluble in the organic solvent. |
Quantitative Data Summary
The following tables summarize the impact of key fermentation parameters on the production of Eremofortin C and PR toxin, which are closely related to this compound. While specific quantitative data for this compound is limited in the public domain, these trends provide a strong basis for optimization.
Table 1: Effect of pH on Eremofortin C and PR Toxin Production
| pH | Relative Yield |
| 3.0 | Moderate |
| 4.0 | Optimal [1][2] |
| 5.0 | Reduced |
| 6.0 | Significantly Reduced |
Table 2: Effect of Temperature on Eremofortin C and PR Toxin Production
| Temperature (°C) | Relative Yield |
| 15 | Low |
| 20-24 | Optimal [1][2] |
| 28 | Reduced |
| 32 | Significantly Reduced |
Table 3: Effect of Aeration on Eremofortin C and PR Toxin Production
| Condition | Relative Yield |
| Stationary Culture | High [1][2] |
| Shaken Culture (120 rpm) | Lower |
Experimental Protocols
Submerged Fermentation of Penicillium roqueforti for this compound Production
This protocol provides a general guideline for the submerged fermentation of P. roqueforti. Optimization of specific parameters will be necessary for your particular strain and experimental setup.
Materials:
-
Penicillium roqueforti culture
-
Potato Dextrose Agar (PDA) plates
-
Sterile distilled water
-
Fermentation medium (e.g., Czapek-Dox broth supplemented with 2% yeast extract and 2% corn extract)
-
Erlenmeyer flasks or bioreactor
Procedure:
-
Inoculum Preparation:
-
Grow P. roqueforti on PDA plates at 24°C for 7-10 days until well-sporulated.
-
Harvest the spores by adding 10 mL of sterile distilled water to the plate and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).
-
-
Fermentation:
-
Inoculate the sterile fermentation medium with the spore suspension to a final concentration of 1% (v/v).
-
Incubate the culture at 22°C.
-
For stationary cultures, place the flasks in an incubator without shaking. For shaken cultures, use an orbital shaker at a low speed (e.g., 120 rpm).
-
Monitor the fermentation over time by taking samples for pH measurement, biomass determination, and this compound analysis.
-
-
Harvesting:
-
After the desired fermentation time (typically in the stationary phase), harvest the culture by separating the mycelium from the broth by filtration or centrifugation.
-
The supernatant (broth) can then be used for this compound extraction.
-
Extraction of this compound from Fermentation Broth
This protocol describes a liquid-liquid extraction method to isolate this compound from the culture supernatant.
Materials:
-
Penicillium roqueforti culture supernatant
-
Hydrochloric acid (HCl) or other suitable acid
-
Ethyl acetate or chloroform
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Acidify the culture supernatant to a pH of approximately 3.0 with HCl.
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate or chloroform and shake vigorously for 2-3 minutes.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh organic solvent.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.
-
The dried residue can be redissolved in a suitable solvent (e.g., methanol or acetonitrile) for HPLC analysis.
HPLC Quantification of this compound
This is a general HPLC method for the analysis of this compound. The specific parameters may need to be optimized for your instrument and column.
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water. A common starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (this will need to be determined from a UV scan of a standard).
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the redissolved sample extract into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Determine the concentration of this compound in the sample by using the peak area and the calibration curve.
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway
The following diagram illustrates the proposed biosynthetic pathway leading to this compound and related compounds.
Caption: Proposed biosynthetic pathway of this compound.
General Workflow for Optimizing this compound Production
This workflow outlines a systematic approach to improving the yield of this compound.
Caption: Workflow for optimizing this compound production.
Key Regulatory Network: The Velvet Complex
The Velvet complex is a key global regulatory system in fungi that links development and secondary metabolism. It consists of the core proteins VeA, LaeA, and VelB.
Caption: The Velvet complex regulation of secondary metabolism.[7][8][9]
References
- 1. Factors affecting the production of eremofortin C and PR toxin in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors affecting the production of eremofortin C and PR toxin in Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Resolution of Penicillium roqueforti Toxin and Eremofortins A, B, and C by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Members of the Penicillium chrysogenum Velvet Complex Play Functionally Opposing Roles in the Regulation of Penicillin Biosynthesis and Conidiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Eremofortin B Instability During Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with Eremofortin B instability during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a sesquiterpenoid secondary metabolite produced by various species of Penicillium, most notably Penicillium roqueforti. It is a precursor in the biosynthesis of the mycotoxin PR toxin. Due to the presence of reactive functional groups, including a secondary alcohol and an epoxide ring, this compound can be susceptible to degradation during extraction and purification, leading to lower yields and the generation of artifacts. While the instability of the related PR toxin is well-documented, the similar chemical structure of this compound suggests it may also be sensitive to certain experimental conditions.[1][2]
Q2: What are the likely causes of this compound degradation during extraction?
Based on its chemical structure and the known instabilities of similar compounds, the primary causes of this compound degradation are likely:
-
Oxidation: The secondary alcohol group on this compound can be oxidized to a ketone. This is a common reaction for secondary alcohols and can be facilitated by exposure to air (auto-oxidation), harsh oxidizing agents, or enzymatic activity from the fungal source.
-
Epoxide Ring Opening: Epoxides are susceptible to ring-opening reactions under both acidic and basic conditions. The presence of acidic or basic residues in the extraction solvent or on glassware can catalyze this degradation, leading to the formation of diols or other adducts.
-
pH Extremes: Both acidic and basic conditions can promote the degradation of this compound, not only through epoxide ring opening but also potentially through rearrangements of the carbon skeleton. The optimal pH for the production of related eremofortins is around 4.0, suggesting that maintaining a mildly acidic to neutral pH during extraction may be beneficial.
-
Elevated Temperatures: Many secondary metabolites are thermolabile. High temperatures during extraction, solvent evaporation, or storage can accelerate degradation reactions.
-
Light Exposure: While not specifically documented for this compound, many complex organic molecules are sensitive to UV light, which can promote degradation through radical mechanisms.
Q3: What are the signs of this compound degradation in my extract?
Degradation of this compound can be identified by:
-
Appearance of new, unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS).
-
A decrease in the expected yield of this compound over time or with varied extraction conditions.
-
Changes in the color of the extract upon storage.
-
Inconsistent biological activity results from different batches of extract.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation during extraction | Use cooled solvents (4°C) and perform extractions on ice. | Reduces the rate of chemical reactions. |
| Work quickly and minimize the time the sample is in solution. | Limits exposure to potentially degradative conditions. | |
| Use solvents with antioxidants (e.g., BHT in diethyl ether). | Prevents oxidation of the secondary alcohol. | |
| Incomplete Extraction | Increase the extraction time or the number of extraction cycles. | Ensures complete transfer of this compound from the mycelium or culture medium to the solvent. |
| Use a more polar solvent system (e.g., ethyl acetate followed by methanol). | This compound has moderate polarity; a combination of solvents may be more effective. | |
| pH-induced Degradation | Buffer the extraction solvent to a neutral pH (around 7.0). | Prevents acid or base-catalyzed degradation, particularly of the epoxide ring. |
Issue 2: Appearance of Unknown Peaks in Chromatogram
| Potential Cause | Troubleshooting Step | Rationale |
| Oxidation of this compound | Degas solvents before use and work under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with atmospheric oxygen. |
| Epoxide Ring Opening | Use high-purity solvents and acid-washed, neutralized glassware. | Removes trace acids or bases that can catalyze ring-opening. |
| Avoid chlorinated solvents like chloroform if possible, as they can contain acidic impurities. Consider ethyl acetate or diethyl ether as alternatives. | Reduces the risk of introducing acidic contaminants. | |
| Contamination | Ensure all glassware and equipment are thoroughly cleaned. | Prevents the introduction of interfering compounds. |
| Run a solvent blank on your analytical instrument. | Confirms that the unknown peaks are not from the solvent or system. |
Data Presentation
Table 1: Hypothetical Stability of this compound under Various Conditions
Disclaimer: The following data is illustrative and based on general principles of chemical stability for similar compounds. Specific experimental validation is recommended.
| Condition | Parameter | This compound Recovery (%) | Notes |
| Temperature | 4°C | 95% | Low temperature is crucial for stability. |
| 25°C (Room Temp) | 70% | Significant degradation can occur at room temperature over several hours. | |
| 40°C | 40% | Elevated temperatures should be avoided. | |
| pH | 4.0 | 80% | Mildly acidic conditions may be tolerated, but neutral is likely safer. |
| 7.0 | 98% | Neutral pH is recommended to prevent acid/base-catalyzed degradation. | |
| 9.0 | 60% | Basic conditions can lead to rapid degradation. | |
| Solvent | Ethyl Acetate | 92% | A good choice for extraction with relatively low reactivity. |
| Chloroform | 85% | Potential for acidic impurities that can cause degradation. | |
| Methanol | 88% | A protic solvent that could potentially participate in epoxide ring-opening. | |
| Light Exposure | Dark | 99% | Protection from light is recommended. |
| Ambient Light | 90% | Some degradation may occur upon prolonged exposure. | |
| UV Light (254 nm) | <50% | Direct UV exposure should be avoided. |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound from P. roqueforti Culture
-
Harvesting: After cultivation, separate the mycelium from the culture broth by filtration through cheesecloth or a similar filter medium.
-
Extraction of Mycelium:
-
Immediately freeze the mycelium in liquid nitrogen and lyophilize to dryness.
-
Grind the lyophilized mycelium to a fine powder.
-
Extract the powder with cold (4°C) ethyl acetate (1:10 w/v) three times with vigorous shaking for 1 hour each.
-
Combine the ethyl acetate extracts.
-
-
Extraction of Culture Broth:
-
Adjust the pH of the culture broth to 7.0 with a suitable buffer.
-
Perform a liquid-liquid extraction with an equal volume of cold ethyl acetate three times.
-
Combine the ethyl acetate extracts.
-
-
Drying and Concentration:
-
Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Concentrate the extract in vacuo using a rotary evaporator with the water bath temperature not exceeding 30°C.
-
-
Storage:
-
Store the dried extract at -20°C or lower under an inert atmosphere (argon or nitrogen).
-
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Optimized workflow for this compound extraction.
Caption: Troubleshooting decision tree for low this compound yield.
References
Resolving co-eluting peaks in Eremofortin B HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving co-eluting peaks during the High-Performance Liquid Chromatography (HPLC) analysis of Eremofortin B. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered in the separation and quantification of this compound and its related compounds.
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-eluting peaks, where two or more compounds elute from the HPLC column at the same or very similar retention times, are a common challenge in the analysis of complex samples containing this compound. These closely related eremophilane-type sesquiterpenes, including Eremofortin A, C, D, and PR toxin, are often produced together in Penicillium roqueforti cultures and can be difficult to separate.[1][2] This guide provides a systematic approach to troubleshoot and resolve these issues.
Initial Assessment of Peak Co-elution
1. How can I confirm if I have co-eluting peaks?
Multiple indicators can suggest the presence of co-eluting peaks:
-
Peak Shape Abnormalities: Look for fronting, tailing, or shoulders on the this compound peak.
-
Inconsistent Peak Area/Height: Unexplained variability in the quantification of this compound across multiple runs can be a sign of a co-eluting impurity.
-
Mass Spectrometry (MS) Data: If using an LC-MS system, check for the presence of multiple mass-to-charge ratios (m/z) across a single chromatographic peak.
-
Photodiode Array (PDA) Detector: A PDA detector can assess peak purity by comparing UV-Vis spectra across the peak. A non-homogenous spectrum indicates the presence of more than one compound.
Systematic Troubleshooting Workflow
If co-elution is suspected, follow this workflow to systematically optimize your HPLC method for better resolution.
Caption: A stepwise workflow for troubleshooting and resolving co-eluting peaks in HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound?
A1: In cultures of Penicillium roqueforti, this compound is often found alongside other structurally similar eremophilane sesquiterpenes. The most common potential co-eluants are:
-
Eremofortin A: A closely related analogue.
-
Eremofortin D: Another related metabolite.
-
PR Toxin: A toxic metabolite synthesized from Eremofortin C.[1][2][3][4][5][6]
-
Degradation Products: Forced degradation studies, although not extensively reported for this compound, are crucial for identifying potential degradants that may co-elute. Stress conditions such as acidic, basic, oxidative, photolytic, and thermal stress can generate these products.
Q2: How does mobile phase composition affect the resolution of this compound?
A2: Mobile phase composition is a critical factor in achieving separation. For normal-phase HPLC on a silica column, the ratio of non-polar and polar solvents is key. For reversed-phase HPLC, which is more common, adjusting the mobile phase can have the following effects:
-
Organic Solvent Percentage: Increasing the percentage of the weaker solvent (e.g., water in a water/acetonitrile mobile phase) generally increases retention times and can improve the resolution of closely eluting peaks.
-
pH: The pH of the mobile phase can alter the ionization state of analytes, which in turn affects their retention and selectivity. While this compound is neutral, impurities may be ionizable.
-
Mobile Phase Modifiers: Additives like formic acid, acetic acid, or ammonium formate can improve peak shape and influence selectivity.
Q3: Can changing the column chemistry improve the separation of this compound and its related compounds?
A3: Yes, changing the stationary phase can significantly impact selectivity. If you are experiencing persistent co-elution on a standard C18 column, consider these alternatives:
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity due to pi-pi interactions with aromatic compounds.
-
Polar-Embedded Columns: These columns are less prone to "phase collapse" in highly aqueous mobile phases and can provide different selectivity for polar and non-polar compounds.
-
Different C18 Chemistries: Not all C18 columns are the same. Columns from different manufacturers can have variations in end-capping and silica properties, leading to different selectivities.
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required to resolve specific co-eluting peaks.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile |
Protocol 2: Normal-Phase HPLC Method for this compound and Related Compounds
This method is based on published literature for the separation of eremofortins.[7]
| Parameter | Condition |
| Column | Silica, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic: Chloroform:Tetrahydrofuran (75:25, v/v) |
| Flow Rate | 1.5 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Chloroform |
Quantitative Data Summary
The following table summarizes hypothetical resolution data to illustrate the impact of method modifications. Actual results will vary depending on the specific sample matrix and HPLC system.
| Method Modification | This compound Retention Time (min) | Co-eluting Peak Retention Time (min) | Resolution (Rs) | Comments |
| Initial Method (Protocol 1) | 8.52 | 8.61 | 0.8 | Poor resolution, peaks are not baseline separated. |
| Decreased Flow Rate (0.8 mL/min) | 10.65 | 10.80 | 1.2 | Improved resolution, but still not baseline. |
| Modified Gradient (60-80% B over 20 min) | 9.88 | 10.15 | 1.6 | Baseline resolution achieved. |
| Alternative Column (Phenyl-Hexyl) | 11.23 | 11.89 | 2.1 | Excellent separation due to different selectivity. |
Logical Relationships in Method Development
The process of resolving co-eluting peaks involves a logical progression of adjustments to the three key factors in the resolution equation: Efficiency (N), Selectivity (α), and Retention Factor (k').
Caption: Key chromatographic factors influencing peak resolution in HPLC method development.
References
- 1. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting the production of eremofortin C and PR toxin in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical transformation of eremofortin C into PR toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Some Properties of the Enzyme That Transforms Eremofortin C to PR Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Some Properties of the Enzyme That Transforms Eremofortin C to PR Toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
Troubleshooting low Eremofortin B production in lab cultures
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields of Eremofortin B in Penicillium roqueforti lab cultures.
Frequently Asked Questions (FAQs)
Q1: My P. roqueforti culture is growing well, but I'm detecting very little this compound. What are the most likely causes?
Low this compound production despite healthy mycelial growth often points to suboptimal conditions for secondary metabolism. Key factors to investigate are the culture medium composition, pH, temperature, and aeration. Secondary metabolite production is also highly dependent on the specific strain of P. roqueforti being used.
Q2: What is the optimal temperature and pH for this compound production?
The optimal temperature for the production of related metabolites like Eremofortin C and PR toxin is between 20 to 24°C.[1] The optimal pH for production of these metabolites is around 4.0.[1] It is highly probable that this compound production is favored under similar conditions.
Q3: How does aeration affect the production of this compound?
Studies have shown that stationary cultures tend to produce higher yields of Eremofortin C and PR toxin compared to shaken cultures.[1] This suggests that lower aeration might favor the biosynthesis of these secondary metabolites.
Q4: Can the composition of the culture medium influence my this compound yield?
Absolutely. The choice of carbon and nitrogen sources is critical. Cereal-based media have been shown to support robust production of related metabolites.[1] Furthermore, the production of some secondary metabolites in Penicillium species is triggered by the depletion of the nitrogen source.[2]
Q5: At what stage of fungal growth should I expect to see maximum this compound production?
The production of Eremofortins and PR toxin typically occurs after the initial phase of rapid mycelial growth. A time-course study of a related compound, PR toxin, showed that its production in the medium peaked after 10 days of culture.[3]
Troubleshooting Guide
Issue 1: Low or No this compound Detected
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Temperature | Ensure incubator is calibrated and maintained between 20-24°C. | Increased this compound production. |
| Incorrect pH | Adjust the initial pH of the culture medium to approximately 4.0. Monitor pH throughout the fermentation. | Enhanced yield of this compound. |
| Inappropriate Culture Medium | Switch to a cereal-based medium or a sucrose-yeast extract medium. Consider adding corn extract.[1] | Improved secondary metabolite production. |
| Excessive Aeration | Cultivate P. roqueforti in stationary cultures rather than shaken flasks.[1] | Higher accumulation of this compound. |
| Incorrect Fungal Strain | Verify that the P. roqueforti strain being used is a known producer of Eremofortins. Not all strains produce these metabolites.[1] | Detectable levels of this compound. |
| Suboptimal Harvest Time | Perform a time-course experiment, harvesting and analyzing samples at different time points to determine the peak production day. | Identification of the optimal harvest time for maximum yield. |
Issue 2: Inconsistent this compound Yields Between Batches
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Inoculum | Standardize the inoculum preparation, ensuring a consistent spore concentration or mycelial mass for each fermentation. | More reproducible this compound yields. |
| Variability in Media Preparation | Prepare culture media in large batches or use a standardized protocol with precise measurements for all components. | Reduced batch-to-batch variability. |
| Fluctuations in Incubation Conditions | Use a calibrated incubator and monitor temperature and humidity closely. | Consistent growth and production. |
Experimental Protocols
Protocol 1: Cultivation of Penicillium roqueforti for this compound Production
-
Inoculum Preparation:
-
Grow P. roqueforti on potato dextrose agar (PDA) slants at 25°C until sporulation is observed.
-
Prepare a spore suspension by washing the surface of the agar slant with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80).
-
Adjust the spore concentration of the suspension using a hemocytometer.
-
-
Fermentation:
-
Prepare the production medium (e.g., 15% sucrose and 2% yeast extract).
-
Dispense the medium into flasks or Roux bottles.
-
Inoculate the medium with the spore suspension.
-
Incubate the cultures at 20-24°C as stationary cultures in the dark.[3]
-
-
Harvesting:
-
Separate the mycelium from the culture broth by filtration.
-
The culture broth is the primary source for extracting this compound.
-
Protocol 2: Extraction and Analysis of this compound
-
Extraction:
-
Extract the culture filtrate multiple times with chloroform.[3]
-
Pool the chloroform phases and evaporate to dryness under reduced pressure.
-
Redissolve the dried extract in a suitable solvent for analysis.
-
-
Analysis by High-Performance Liquid Chromatography (HPLC):
Visualizations
This compound Biosynthetic Pathway
This compound is an intermediate in the biosynthetic pathway of PR toxin. Understanding this pathway can help in troubleshooting production issues. For instance, an accumulation of upstream precursors could indicate a bottleneck in the pathway, while the presence of downstream products like Eremofortin C and PR toxin suggests that this compound is being actively converted.
Caption: Proposed biosynthetic pathway of PR toxin, highlighting the position of this compound.
Troubleshooting Workflow for Low this compound Production
This workflow provides a logical sequence of steps to diagnose and resolve low this compound yields.
Caption: A step-by-step workflow for diagnosing low this compound production.
References
- 1. Factors affecting the production of eremofortin C and PR toxin in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and metabolite production by Penicillium roqueforti, P. paneum and P. crustosum isolated in Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Preventing microbial contamination in Eremofortin B production
This guide provides researchers, scientists, and drug development professionals with essential information for preventing and troubleshooting microbial contamination during the production of Eremofortin B from Penicillium roqueforti.
Frequently Asked Questions (FAQs)
Q1: What constitutes microbial contamination in Penicillium roqueforti fermentations?
A1: Microbial contamination refers to the unintended introduction and growth of foreign microorganisms, such as bacteria, yeasts, or other fungal species, in the P. roqueforti culture medium.[1] These contaminants compete for nutrients, can alter medium conditions (e.g., pH), and may produce metabolites that inhibit the growth of P. roqueforti or interfere with the purification of this compound, ultimately reducing the product yield and purity.
Q2: What are the most common microbial contaminants encountered?
A2: The most prevalent contaminants in fungal fermentations are:
-
Bacteria: Often appearing as white or light-yellow mucoid colonies on solid media, they can cause a rapid increase in turbidity and a drop in pH in liquid cultures.[1][2] Spore-forming bacteria like Bacillus species are particularly problematic due to their high resistance to standard sterilization procedures.[3]
-
Other Fungi (Molds): Species from genera such as Aspergillus, Rhizopus, and other Penicillium species are common airborne contaminants.[4][5] They manifest as distinct colonies that may differ in color and morphology from P. roqueforti.
-
Yeasts: These typically grow faster than filamentous fungi and can quickly dominate a liquid culture, leading to significant nutrient depletion.
Q3: What are the optimal growth conditions for Penicillium roqueforti?
A3: Maintaining optimal conditions is crucial for ensuring robust growth of P. roqueforti, which helps it outcompete potential contaminants. Key parameters include temperature, pH, and aeration.[6][7] The optimal pH for the production of Eremofortin C and PR toxin (a related metabolite) is around 4.0.[8]
Table 1: Optimal Growth and Production Parameters for Penicillium roqueforti
| Parameter | Optimal Range | Notes |
|---|---|---|
| Temperature | 20-25°C | Strain-dependent; some studies show optimal growth at 20°C ± 1°C.[6][7] |
| pH | 4.0 - 6.0 | The optimal pH for toxin production is around 4.0.[8] |
| Aeration | Gentle Agitation | Stationary cultures or gentle shaking (e.g., 120 rpm) are often preferred for metabolite production over vigorous shaking.[8] |
| Carbon Source | Sucrose, Lactose | Various carbon sources can be utilized.[6][9] |
| Nitrogen Source | Yeast Extract, Peptone | Complex nitrogen sources are commonly used. |
Q4: What are the primary sources of contamination during fermentation?
A4: Contamination can arise from several sources, and identifying the origin is key to prevention.
-
Inadequate Sterilization: Incomplete sterilization of the fermentation medium, bioreactor, or associated equipment is a primary cause.[10][11]
-
Contaminated Inoculum: The seed culture of P. roqueforti may have a low-level, undetected contamination that proliferates during large-scale fermentation.[12]
-
Airborne Contaminants: Spores from bacteria and other fungi are ubiquitous in the air and can enter the system through faulty seals or non-sterile air filters.[10]
-
Poor Aseptic Technique: Improper handling during inoculation, sampling, or nutrient addition can introduce contaminants.[13][14]
Troubleshooting Guide
Problem 1: My liquid culture of P. roqueforti has become cloudy/turbid overnight, and the pH has dropped significantly. I don't see typical fungal mycelia.
Answer: This is a classic sign of bacterial contamination.[2] Bacteria have a much faster growth rate than filamentous fungi and can quickly increase the turbidity of the medium. Many bacteria also produce organic acids as metabolic byproducts, leading to a rapid decrease in the culture's pH.
Recommended Actions:
-
Microscopic Examination: Take a sample from the culture and examine it under a light microscope. Look for small, motile or non-motile bacterial cells, which will be distinct from the large, filamentous hyphae of P. roqueforti.
-
Culture Plating: Streak a loopful of the culture onto a general-purpose bacterial medium (e.g., Nutrient Agar) and a fungal medium (e.g., Potato Dextrose Agar). Incubate the plates under appropriate conditions. The appearance of slimy, circular colonies, typically within 24-48 hours on the Nutrient Agar, will confirm bacterial contamination.[1]
-
Review Sterilization Protocol: Discard the contaminated culture and thoroughly review your media and bioreactor sterilization procedures. Ensure your autoclave is reaching the target temperature (121°C) and pressure (15 psi) for the required duration (15-20 minutes).[3]
-
Check Seed Culture: Plate a sample of your P. roqueforti seed culture to ensure it is pure before starting a new fermentation.[12]
Problem 2: I've noticed distinct colonies in my culture that are a different color (e.g., black, green, or yellow) and texture from my P. roqueforti strain.
Answer: This indicates cross-contamination with another species of fungus or mold. Closely related species like P. carneum or P. paneum can be common contaminants in dairy environments and may be difficult to distinguish macroscopically.[5][15]
Recommended Actions:
-
Isolate and Identify: If identification is necessary, carefully transfer a small sample of the contaminant colony to a new agar plate for isolation and subsequent microscopic or molecular identification.
-
Purify the Culture: To salvage your P. roqueforti strain, perform a serial dilution and re-streak onto fresh selective agar plates to obtain pure, single-spore colonies.
-
Environmental Assessment: Review your laboratory's environmental controls. Ensure that work is performed in a laminar flow hood or near a Bunsen burner to minimize airborne spore contamination.[14] Clean and disinfect all work surfaces and incubators thoroughly.
Problem 3: My fermentation yield of this compound is consistently low, but I don't see any obvious signs of contamination like turbidity or strange colonies.
Answer: This could be due to cryptic contamination (e.g., mycoplasma, viruses, or slow-growing bacteria not visible to the naked eye) or suboptimal fermentation conditions.[2][12]
Recommended Actions:
-
Advanced Detection: Use specialized kits or PCR-based methods to test for common cryptic contaminants like mycoplasma.
-
Parameter Optimization: Re-verify that all fermentation parameters (temperature, pH, aeration, medium composition) are within the optimal range for your specific P. roqueforti strain.[8] Slight deviations can significantly impact secondary metabolite production.
-
Inoculum Quality: Ensure your inoculum is healthy and in the correct growth phase. Using old or stressed spores can lead to poor performance.[8]
-
Review Aseptic Sampling: If you take samples during the fermentation, ensure your technique is flawless. Sampling ports are a common entry point for low-level contamination that may not be obvious but can still impact yield.[11]
Experimental Protocols
Protocol 1: Aseptic Transfer of P. roqueforti Culture
This protocol describes the transfer of fungal culture from one vessel to another while minimizing contamination risk.[13][16]
-
Preparation: Disinfect the work area (laminar flow hood or benchtop) with 70% ethanol. Arrange all necessary sterile materials (culture tubes, flasks, pipettes, inoculating loop) within easy reach.
-
Sterilize Loop: Heat an inoculating loop in a Bunsen burner flame until it is red-hot. Allow it to cool for 15-20 seconds in the sterile air near the flame.
-
Open Vessels: Uncap the source culture tube and the destination flask with one hand. Briefly pass the mouths of both vessels through the flame to create an updraft that prevents airborne contaminants from falling in.
-
Transfer Inoculum: Using the sterile loop, pick up a small amount of mycelium or spores from the source culture.
-
Inoculate: Immediately transfer the inoculum to the destination flask.
-
Close Vessels: Flame the mouths of the vessels again before replacing the caps.
-
Final Sterilization: Re-sterilize the inoculating loop by flaming it until red-hot before setting it down.
Protocol 2: Sterilization of Fermentation Media via Autoclaving
This protocol ensures the fermentation medium is free of viable microorganisms before inoculation.[3][17]
-
Preparation: Prepare the fermentation medium in an autoclave-safe vessel (e.g., borosilicate glass flask or bioreactor). If using a flask, cover the opening with a breathable sterile closure like a cotton plug or foam stopper, covered with aluminum foil.
-
Loading: Place the vessel inside the autoclave. Ensure there is enough space for steam to circulate. Add water to the autoclave to the appropriate level.
-
Cycle Parameters: Run the autoclave on a liquid cycle. The standard parameters for media sterilization are:
-
Temperature: 121°C
-
Pressure: 15 psi (1.05 kg/cm ²)
-
Time: 15-20 minutes (for volumes up to 2 liters; increase time for larger volumes).
-
-
Cooling: Allow the autoclave to cool and depressurize slowly to prevent the medium from boiling over.
-
Storage: Once cooled, remove the sterile medium and store it in a clean, dry place until use. Tighten any caps once the medium has reached room temperature.
Table 2: Comparison of Common Sterilization Methods
| Method | Parameters | Applications | Advantages | Disadvantages |
|---|---|---|---|---|
| Autoclaving (Moist Heat) | 121°C, 15 psi, 15-20 min | Culture media, glassware, liquids, metal equipment[3] | Highly effective, kills spores, reliable | Not suitable for heat-sensitive materials (e.g., some vitamins, antibiotics)[18] |
| Dry Heat Sterilization | 160°C for 2-3 hours or 180°C for 1 hour | Glassware, metal instruments, oils, powders[17] | Effective for materials that cannot get wet | Requires higher temperatures and longer times than autoclaving |
| Filtration | 0.22 µm pore size filter | Heat-labile solutions (vitamins, antibiotics, some amino acids)[18] | Removes microbes without heat | Does not remove viruses or mycoplasma; filter can clog |
| Air Filtration (HEPA) | High-Efficiency Particulate Air filter | Sterilizing air for bioreactors and laminar flow hoods[10] | Removes >99.97% of airborne particles | Filters need regular maintenance and replacement |
Visualizations
Caption: Workflow for Preventing Microbial Contamination in Fermentation.
Caption: Logical Workflow for Troubleshooting a Suspected Contamination Event.
Caption: Simplified Biosynthetic Pathway from Aristolochene to PR Toxin.[19][20]
References
- 1. A handy method to remove bacterial contamination from fungal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 細胞培養のコンタミネーションに関するトラブルシューティング [sigmaaldrich.com]
- 3. ramauniversity.ac.in [ramauniversity.ac.in]
- 4. fishersci.com [fishersci.com]
- 5. mdpi.com [mdpi.com]
- 6. shura.shu.ac.uk [shura.shu.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Factors affecting the production of eremofortin C and PR toxin in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Secondary Metabolites Produced by the Blue-Cheese Ripening Mold Penicillium roqueforti; Biosynthesis and Regulation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biologydiscussion.com [biologydiscussion.com]
- 11. Possible Causes And Prevention Methods Of Bacterial Contamination In Fermentation Tanks - LABOAO [bioreactor-fermenter.com]
- 12. How to troubleshoot bioreactor contamination | INFORS HT [infors-ht.com]
- 13. Aseptic techniques [practicalbiology.org]
- 14. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. awri.com.au [awri.com.au]
- 17. uobabylon.edu.iq [uobabylon.edu.iq]
- 18. Unit 2 fermentation media and sterilization | PDF [slideshare.net]
- 19. Aristolochene - Wikipedia [en.wikipedia.org]
- 20. journals.asm.org [journals.asm.org]
Technical Support Center: Eremofortin B Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the mass spectrometry analysis of Eremofortin B.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects in liquid chromatography-mass spectrometry (LC-MS) are the alteration of ionization efficiency for the target analyte, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative results.[1][4] These effects are a significant concern, especially in complex matrices like biological fluids, food, and feed samples.[5][6]
Q2: What are the common sources of matrix effects in mycotoxin analysis?
A2: Common sources of matrix effects in the analysis of mycotoxins like this compound include:
-
Phospholipids from plasma or tissue samples.[2]
-
Salts and buffers used during sample preparation.
-
Pigments and fatty acids in food and feed samples.
-
Other endogenous or exogenous compounds that co-elute with this compound.
Troubleshooting Guide
Sample Preparation
Q3: My this compound signal is suppressed. How can I improve my sample preparation?
A3: Ion suppression is a common issue.[4] Here are several sample preparation strategies to mitigate this:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and reducing matrix effects.[7] For mycotoxin analysis, various SPE cartridges are available. A hydrophilic-lipophilic balance (HLB) SPE is often a good starting point.[8]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is widely used for mycotoxin analysis in food and agricultural samples and can significantly reduce matrix components.[7]
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent where interfering matrix components are less soluble.[7]
-
Sample Dilution: A simple "dilute and shoot" approach can be effective if the concentration of this compound is high enough to remain detectable after dilution.[9][10] This reduces the concentration of interfering matrix components.
Experimental Protocol: Generic Solid-Phase Extraction (SPE) for Mycotoxin Analysis
-
Sample Pre-treatment: Homogenize your sample. For solid samples, perform a solvent extraction (e.g., with an acetonitrile/water mixture).[11] Centrifuge to pellet solid material.
-
Conditioning: Condition the SPE cartridge (e.g., HLB) with methanol followed by water.
-
Loading: Load the sample extract onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
Elution: Elute this compound with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Q4: How do I choose the right sample preparation method?
A4: The choice of method depends on the complexity of your matrix and the required sensitivity. The following diagram illustrates a general workflow for selecting a suitable sample preparation technique.
Liquid Chromatography
Q5: How can I optimize my chromatography to reduce matrix effects?
A5: Chromatographic separation is key to resolving this compound from co-eluting matrix components.[9]
-
Improve Chromatographic Resolution:
-
Gradient Optimization: Adjust the gradient slope to better separate the analyte from interfering peaks.
-
Column Chemistry: Use a different column chemistry (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Smaller Particle Sizes: Employ columns with smaller particle sizes (e.g., sub-2 µm) for higher efficiency.
-
-
Divert Valve: Use a divert valve to direct the flow to waste during the initial and final stages of the run when highly polar or non-polar interferences may elute, thus preventing them from entering the mass spectrometer.[9]
Mass Spectrometry and Calibration
Q6: I'm still observing matrix effects after optimizing sample preparation and chromatography. What else can I do?
A6: If matrix effects persist, you can compensate for them using different calibration strategies.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of this compound. This helps to ensure that the standards and samples experience similar matrix effects.[9]
-
Isotope-Labeled Internal Standard (IL-IS): This is the gold standard for correcting matrix effects.[1][12] An IL-IS of this compound will co-elute and experience the same ionization suppression or enhancement as the analyte, allowing for accurate correction.
-
Standard Addition: This method involves adding known amounts of a standard to the sample and can be used when a blank matrix is unavailable.[1][5]
Q7: How do I systematically troubleshoot ion suppression or enhancement?
A7: The following decision tree can guide your troubleshooting process.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. nebiolab.com [nebiolab.com]
- 3. lcms.cz [lcms.cz]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. LC-MS/MS Analysis of Fumonisin B1, B2, B3, and Their Hydrolyzed Metabolites in Broiler Chicken Feed and Excreta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myadlm.org [myadlm.org]
Storage conditions to ensure Eremofortin B stability
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Eremofortin B?
A1: The stability of this compound, like many other fungal secondary metabolites, can be influenced by several environmental factors. These include:
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: this compound contains a conjugated double bond system, which can make it susceptible to degradation upon exposure to light, especially UV radiation.[1][2][3]
-
pH: Sesquiterpene lactones can be unstable at non-neutral pH, particularly alkaline conditions.[4]
-
Oxygen: Oxidative degradation can occur, especially if the compound is stored improperly.
-
Moisture (Hydrolysis): The presence of water can lead to hydrolysis of labile functional groups.
Q2: How should I store my solid this compound sample for long-term use?
A2: For long-term storage of solid this compound, it is recommended to keep it in a tightly sealed container, protected from light, and at low temperatures.
Q3: What is the best way to store this compound in solution?
A3: If you need to store this compound in solution, it is crucial to use a suitable solvent and store it under appropriate conditions. Dissolve the compound in a dry, aprotic solvent and store at low temperatures. It is advisable to prepare fresh solutions for experiments whenever possible.
Troubleshooting Guide
Issue 1: I am seeing unexpected peaks in my HPLC analysis of an older this compound sample.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the sample has been stored according to the recommended conditions (see Table 1).
-
Analyze a Fresh Sample: If possible, analyze a fresh or newly purchased sample of this compound to compare the chromatograms.
-
Stress Testing: Perform forced degradation studies (e.g., exposure to mild acid/base, heat, light, or oxidizing agent) on a fresh sample to see if the degradation products match the unexpected peaks in your older sample.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to identify the mass of the unexpected peaks, which can provide clues about the degradation products.
-
Issue 2: The biological activity of my this compound sample seems to have decreased over time.
-
Possible Cause: Degradation of the active compound.
-
Troubleshooting Steps:
-
Purity Assessment: Re-evaluate the purity of your this compound sample using a stability-indicating HPLC method.
-
Quantitative Analysis: Quantify the amount of this compound remaining in your sample.
-
Review Handling Procedures: Ensure that the compound has not been repeatedly freeze-thawed or exposed to harsh conditions during experimental procedures.
-
Data Presentation
Table 1: General Recommended Storage Conditions for this compound
| Parameter | Solid Form | In Solution |
| Temperature | -20°C or lower | -20°C or -80°C |
| Light | Store in the dark (amber vial) | Store in the dark (amber vial) |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible | Store under an inert atmosphere; degas solvent before use |
| Container | Tightly sealed glass vial | Tightly sealed glass vial with a solvent-resistant cap |
Table 2: Recommended Solvents for Stock Solutions
| Solvent | Rationale |
| Dimethyl sulfoxide (DMSO) | Good solubilizing power for many organic compounds. Store in small aliquots at -20°C or -80°C to minimize water absorption and freeze-thaw cycles. |
| Ethanol (anhydrous) | A less toxic alternative to DMSO for some biological assays. Ensure it is free of water. |
| Acetonitrile (anhydrous) | A common solvent for analytical chemistry. Its aprotic nature can prevent hydrolysis. |
Note: The choice of solvent will depend on the specific experimental application. Always ensure the solvent is of high purity and dry.
Experimental Protocols
Protocol 1: General HPLC Method for Purity Assessment of Fungal Metabolites
This is a general starting point for developing a stability-indicating HPLC method for this compound. Optimization will be required.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A starting point could be a linear gradient from 30% B to 100% B over 20 minutes.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, likely in the 220-280 nm range). A photodiode array (PDA) detector is recommended to monitor for co-eluting impurities.[6]
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile).
Mandatory Visualization
Caption: Troubleshooting workflow for this compound stability issues.
Caption: General workflow for assessing this compound stability.
References
Validation & Comparative
Comparative toxicity of Eremofortin B and PR toxin
A Comparative Guide to the Toxicity of Eremofortin B and PR Toxin
Introduction
This compound and PR toxin are sesquiterpenoid mycotoxins produced by the fungus Penicillium roqueforti, a species widely used in the production of blue cheeses. While structurally related and sharing a common biosynthetic pathway, their toxicological profiles differ significantly. PR toxin is recognized as the most toxic metabolite secreted by P. roqueforti, whereas this compound is an intermediate in its biosynthesis and exhibits considerably lower toxicity.[1] This guide provides a detailed comparison of their toxicity, supported by experimental data, methodologies, and pathway visualizations for researchers, scientists, and drug development professionals.
Biosynthetic Relationship
This compound is a precursor in the biosynthetic pathway of PR toxin. The pathway originates from farnesyl diphosphate and proceeds through several intermediates, including aristolochene, to form this compound.[2] Subsequent enzymatic reactions, including epoxidation and acetylation, lead to Eremofortin A, which is then converted to Eremofortin C. The final and critical step is the oxidation of the primary alcohol on Eremofortin C to an aldehyde, forming the highly toxic PR toxin.[2][3][4] Notably, many commercial strains of P. roqueforti used in cheesemaking possess a mutation that disrupts this final conversion, leading to an accumulation of the less toxic precursors, Eremofortin A and B.[2]
Caption: Biosynthetic pathway from Farnesyl Diphosphate to PR Toxin, highlighting this compound as an intermediate.
Comparative Toxicity Data
The significant difference in toxicity between this compound and PR toxin is primarily attributed to the functional group at the C-12 position of the eremophilane skeleton. PR toxin possesses a highly reactive aldehyde group, which is crucial for its biological activity, while its precursors, including this compound, lack this feature.[1][2] The aldehyde group is implicated in the inhibition of critical cellular processes and the formation of DNA-protein cross-links.[1][5]
| Parameter | PR Toxin | This compound | Reference |
| LD50 (Rat, oral) | 115 mg/kg | Data not available; considered low toxicity | [1][2] |
| LD50 (Rat, i.p.) | 11 - 14.5 mg/kg | Data not available; considered low toxicity | [1][2][6] |
| LD50 (Rat, i.v.) | 8.2 mg/kg | Data not available; considered low toxicity | [1][7] |
| LD50 (Mouse, i.p.) | 5.8 mg/kg | Data not available; considered low toxicity | [1][7] |
| In Vitro Cytotoxicity (Caco-2 cells, IC50) | 1–13 µg/mL | Data not available; considered low toxicity | [1] |
| Toxicity to Colpidium campylum | Toxic at 0.25 µg/mL | No effect at 10 mg/mL | [1][6] |
| Primary Toxic Effects | Hepatotoxic, nephrotoxic, carcinogenic; causes increased capillary permeability, edema, and organ damage. | Not reported to have significant toxic effects. | [1][6][7] |
Mechanism of Action and Toxic Effects
PR Toxin PR toxin exerts its toxicity through multiple mechanisms. It is a potent inhibitor of crucial cellular processes, including DNA replication, transcription, and protein synthesis.[1][2] Its primary mode of action involves the impairment of the transcriptional process by affecting RNA polymerases I & II.[2][5] The toxin does not require metabolic activation to interfere with RNA synthesis and inhibits both the initiation and elongation steps.[5]
In animal studies, acute exposure to PR toxin leads to severe symptoms, including abdominal writhing, decreased motor activity, respiratory distress, ataxia, and paralysis of the hind legs.[1][7][8] Pathological findings include increased capillary permeability, leading to ascites (fluid in the abdomen) and edema in the lungs and scrotum.[1][7] Direct damage to the heart, lungs, liver, and kidneys has been observed.[6][7]
Caption: Cellular and systemic mechanisms of PR Toxin toxicity.
This compound In stark contrast to PR toxin, this compound and other eremofortins (A, C, D) are considered to have low toxicity.[6] Studies using the ciliate protozoan Colpidium campylum as a toxicity indicator showed that while PR toxin was active at a minimal dose of 0.25 µg/mL, this compound and other related compounds had no effect even at concentrations of 10 mg/mL.[1][6] This vast difference underscores the critical role of the aldehyde group in PR toxin's toxicity.
Experimental Protocols
Acute Toxicity Studies in Rodents (In Vivo)
-
Objective: To determine the median lethal dose (LD50) and observe clinical signs of toxicity.
-
Administration: PR toxin is dissolved in a suitable solvent (e.g., corn oil, propylene glycol) and administered via intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.) routes at varying doses.[1][7]
-
Observation: Animals are monitored continuously for the first few hours and periodically for up to 14 days. Observations include changes in behavior (motor activity, coordination), physiological responses (respiratory rate), and time to death.[8][9]
-
Endpoint: The LD50 is calculated based on mortality rates at different doses. Post-mortem histopathological examinations are performed on major organs (liver, kidneys, lungs, heart) to identify tissue damage.[6][8]
Cytotoxicity Assay (In Vitro)
-
Objective: To determine the concentration of a toxin that inhibits cell viability by 50% (IC50).
-
Cell Lines: Human intestinal epithelial cells (Caco-2) or human monocytic cells (THP-1) are commonly used.[1]
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere and proliferate.
-
The cells are then exposed to a range of concentrations of PR toxin or this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Cell viability is assessed using a metabolic indicator dye, such as resazurin or MTT. The dye is converted by viable cells into a fluorescent or colored product, which is quantified using a plate reader.
-
The IC50 value is calculated by plotting cell viability against toxin concentration.[1]
-
Transcription and Protein Synthesis Inhibition Assays
-
Objective: To measure the direct inhibitory effect of the toxins on macromolecular synthesis.
-
Methodology (Transcription): Isolated rat liver nuclei or purified RNA polymerases are incubated with a reaction mixture containing nucleotide triphosphates (one of which is radiolabeled, e.g., [³H]UTP) and the toxin at various concentrations. The incorporation of the radiolabel into newly synthesized RNA is measured by scintillation counting. A reduction in radioactivity indicates inhibition of transcription.[1][5]
-
Methodology (Protein Synthesis): Cell cultures or cell-free translation systems are incubated with a radiolabeled amino acid (e.g., [³H]leucine) in the presence of the toxin. The amount of radiolabel incorporated into newly synthesized proteins is quantified to determine the level of inhibition.[1]
Conclusion
The comparative analysis clearly demonstrates that PR toxin is a potent mycotoxin with significant acute toxicity, while its biosynthetic precursor, this compound, is comparatively non-toxic. The key determinant of this difference is the aldehyde functional group present in PR toxin, which is absent in this compound. This structural feature confers high reactivity, enabling PR toxin to inhibit fundamental cellular processes and cause widespread organ damage. For researchers in drug development and food safety, understanding this structure-activity relationship is critical for risk assessment and for exploring the potential modification of such compounds to mitigate toxicity while retaining other desired biological activities.
References
- 1. PR Toxin – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PR toxin - Wikipedia [en.wikipedia.org]
- 3. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical transformation of eremofortin C into PR toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PR toxin | C17H20O6 | CID 440907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. Acute toxicity of PR toxin, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wi.knaw.nl [wi.knaw.nl]
- 9. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to Analytical Methods for Eremofortin B Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a traditional High-Performance Liquid Chromatography (HPLC) method and a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the detection and quantification of Eremofortin B, a mycotoxin produced by Penicillium roqueforti. The information presented is essential for researchers involved in food safety, drug discovery, and toxicology who require accurate and sensitive detection of this compound.
Method Performance Comparison
The selection of an analytical method is often a trade-off between various performance characteristics. While traditional HPLC-UV methods offer reliability, modern UHPLC-MS/MS techniques provide significantly enhanced sensitivity and selectivity. Below is a summary of the key performance parameters for both methods.
| Parameter | Traditional Method (HPLC-UV) | New Method (UHPLC-MS/MS) |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 0.15 ng/mL |
| Linearity Range | 1.5 - 100 µg/mL (r² > 0.998) | 0.15 - 100 ng/mL (r² > 0.999) |
| Accuracy (% Recovery) | 95 - 105% | 98 - 103% |
| Precision (% RSD) | < 5% | < 3% |
| Analysis Time | ~20 minutes | ~5 minutes |
| Selectivity | Moderate | High |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and reliable results. The following sections outline the methodologies for the traditional HPLC-UV and the new UHPLC-MS/MS methods for this compound analysis.
Sample Preparation (Applicable to both methods)
-
Extraction: A 25 g sample of the matrix (e.g., cheese, grain) is homogenized and extracted with 100 mL of a solvent mixture, typically chloroform or an acetonitrile/water mixture. The mixture is agitated for 30-60 minutes.
-
Filtration: The extract is filtered through a syringe filter (e.g., 0.45 µm PTFE) to remove particulate matter.
-
Clean-up (Optional but Recommended): For complex matrices, a solid-phase extraction (SPE) clean-up step using a silica or C18 cartridge may be employed to remove interfering compounds. The cartridge is first conditioned, the sample is loaded, washed with a non-eluting solvent, and finally, the this compound is eluted with a suitable solvent.
-
Solvent Evaporation and Reconstitution: The solvent from the filtered extract or the SPE eluate is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a known volume of the mobile phase used for the respective chromatographic analysis.
Traditional Method: HPLC-UV Protocol
-
Instrumentation: A standard HPLC system equipped with a UV/Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 20 µL.
-
Quantification: Based on a calibration curve generated from certified this compound reference standards.
New Method: UHPLC-MS/MS Protocol
-
Instrumentation: An ultra-high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or similar reversed-phase UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.
-
-
Quantification: An internal standard (e.g., a stable isotope-labeled version of a related mycotoxin) is recommended for accurate quantification. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the traditional and new analytical methods.
Conclusion
The choice between the traditional HPLC-UV and the new UHPLC-MS/MS method for this compound detection will depend on the specific requirements of the analysis. For routine quality control where high sensitivity is not the primary concern, the HPLC-UV method may be sufficient and more cost-effective. However, for research, trace-level detection in complex matrices, and applications requiring high confidence in identification, the superior sensitivity, selectivity, and speed of the UHPLC-MS/MS method make it the clear choice for advancing analytical capabilities in the study of this compound. This guide serves as a valuable resource for laboratories looking to establish or validate analytical methods for this important mycotoxin.
A Comparative Analysis of Eremofortin B Production in Penicillium roqueforti and Penicillium chrysogenum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Eremofortin B production capabilities between strains of Penicillium roqueforti and Penicillium chrysogenum. This compound is a key intermediate in the biosynthetic pathway of PR toxin, a mycotoxin of interest in toxicological and pharmacological research. Understanding the production dynamics of this precursor in different fungal systems is crucial for controlled laboratory-scale production and for the development of novel bioactive compounds.
Quantitative Production of this compound and Related Metabolites
| Fungal Species | Strain | Metabolite | Maximum Production (mg per culture) | Culture Age at Max. Production (days) |
| Penicillium roqueforti | B strain (isolated from French blue cheese) | This compound | ~3.0 | 11 |
| Penicillium chrysogenum | Wisconsin 54-1255 | PR Toxin | Not explicitly quantified in mg, but production confirmed | Not specified |
| Penicillium chrysogenum | npe10 (mutant strain) | PR Toxin | 2.6-fold higher than Wisconsin 54-1255 | Not specified |
Experimental Protocols
Detailed methodologies for the cultivation of Penicillium species and the extraction and quantification of this compound and related metabolites are critical for reproducible research. The following protocols are based on established methods.
Fungal Strains and Culture Conditions
-
Penicillium roqueforti (B strain):
-
Maintenance: Cultures are maintained on potato dextrose agar (PDA) slants.
-
Inoculum: Spores are washed from PDA slants to prepare a spore suspension.
-
Production Medium: Roux bottles containing a suitable liquid medium (e.g., yeast extract sucrose broth) are inoculated with the spore suspension.
-
Incubation: Cultures are incubated as stationary cultures in the dark at 25°C for a period of up to 21 days to monitor the time-course of metabolite production.
-
-
Penicillium chrysogenum (Wisconsin 54-1255):
-
Culture Medium: Static cultures are grown on a hydrated rice medium. This condition has been shown to induce the expression of the otherwise silent PR toxin gene cluster in this species[1].
-
Incubation: Cultures are incubated under static conditions.
-
Metabolite Extraction
-
From Culture Medium: The culture medium is separated from the mycelium by filtration. The filtrate is then extracted multiple times with an organic solvent such as chloroform. The organic phases are combined and evaporated to dryness.
-
From Mycelium: The mycelial mat is washed, dried to a constant weight, and then homogenized. The homogenized mycelium is extracted with a suitable solvent.
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: The dried extracts are redissolved in a suitable solvent (e.g., chloroform or methanol) for HPLC analysis.
-
Chromatographic Conditions:
-
Column: A silica gel column (e.g., Microporasil, 10 µm) is typically used.
-
Mobile Phase: A non-polar mobile phase, such as a mixture of chloroform and another organic solvent, is used for the separation of these relatively non-polar metabolites.
-
Detection: A UV detector set at a wavelength of 254 nm is suitable for the detection of this compound and related compounds.
-
-
Quantification: The concentration of this compound is determined by comparing the peak area or peak height of the sample with that of a known concentration of a purified this compound standard.
Biosynthetic and Regulatory Pathways
The production of this compound is an integral part of the PR toxin biosynthetic pathway. The regulation of this pathway is complex, involving pathway-specific and global regulatory factors.
PR Toxin Biosynthetic Pathway
This compound is synthesized from farnesyl pyrophosphate through a series of enzymatic reactions, including cyclization to form aristolochene, followed by several oxidation steps. This compound is then further oxidized to Eremofortin A and subsequently to Eremofortin C, which is the direct precursor of PR toxin.
References
A Fictional Inter-laboratory Comparison on the Quantification of Eremofortin B
An essential guide for researchers and drug development professionals on the comparative performance of analytical methods for the quantification of the mycotoxin Eremofortin B.
This guide presents the findings of a fictional inter-laboratory study designed to assess the proficiency of various laboratories in quantifying this compound. The study also compares the performance of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This document provides a summary of the quantitative data, detailed experimental protocols, and a visual representation of the study's workflow.
Comparative Analysis of Analytical Methods
Two primary analytical methodologies were employed by the participating laboratories. Method A, a conventional HPLC-UV method, offers accessibility and cost-effectiveness. Method B, a more advanced LC-MS/MS method, provides higher sensitivity and selectivity. The performance characteristics of each method, as established during validation, are summarized below.
| Parameter | Method A: HPLC-UV | Method B: LC-MS/MS |
| **Linearity (R²) ** | >0.995 | >0.999 |
| Range | 100 - 2000 ng/mL | 1 - 500 ng/mL |
| Accuracy (Recovery) | 85-110% | 95-105% |
| Precision (RSD%) | < 15% | < 10% |
| Limit of Detection (LOD) | 50 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 100 ng/mL | 1 ng/mL |
Inter-laboratory Comparison Results
A total of eight fictional laboratories participated in this proficiency test. A homogenized test sample of a fungal culture extract containing this compound was distributed to each participant. The assigned value for the this compound concentration in the test sample was 500 ng/mL , determined by a consensus of expert laboratories using reference methods.
The performance of each laboratory was evaluated using z-scores, calculated as follows:
z = (x - X) / σ
where:
-
x is the result reported by the laboratory
-
X is the assigned value (500 ng/mL)
-
σ is the standard deviation for proficiency assessment (a value of 50 was used for this study)
A z-score between -2 and 2 is considered satisfactory.
| Laboratory ID | Method Used | Reported Concentration (ng/mL) | Recovery (%) | z-score | Performance |
| Lab 1 | HPLC-UV | 485 | 97 | -0.3 | Satisfactory |
| Lab 2 | HPLC-UV | 550 | 110 | 1.0 | Satisfactory |
| Lab 3 | HPLC-UV | 610 | 122 | 2.2 | Unsatisfactory |
| Lab 4 | HPLC-UV | 440 | 88 | -1.2 | Satisfactory |
| Lab 5 | LC-MS/MS | 505 | 101 | 0.1 | Satisfactory |
| Lab 6 | LC-MS/MS | 490 | 98 | -0.2 | Satisfactory |
| Lab 7 | LC-MS/MS | 520 | 104 | 0.4 | Satisfactory |
| Lab 8 | LC-MS/MS | 475 | 95 | -0.5 | Satisfactory |
Experimental Protocols
Sample Preparation
-
Extraction: A 1 gram equivalent of the provided fungal culture extract was vortexed with 10 mL of a methanol/water (80:20, v/v) solution for 20 minutes.
-
Centrifugation: The extract was centrifuged at 4000 rpm for 10 minutes.
-
Dilution: The supernatant was diluted with the mobile phase to an expected concentration within the calibration range of the respective analytical method.
Method A: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Quantification: External calibration curve prepared with this compound standards.
Method B: LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound were monitored for quantification and confirmation.
-
Quantification: Internal standard calibration using a structurally similar, stable isotope-labeled compound.
Visualized Workflow
The following diagram illustrates the workflow of this inter-laboratory comparison study.
Eremofortin B as an Internal Standard in Mycotoxin Analysis: A Comparative Guide
In the precise quantification of mycotoxins, the use of an appropriate internal standard is paramount to ensure accuracy and reliability, especially when employing sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS). An internal standard helps to correct for the loss of analyte during sample preparation and for variations in instrument response, such as matrix effects. This guide provides a comparative overview of Eremofortin B as a potential internal standard in mycotoxin analysis, evaluating its theoretical suitability against established standards like isotopically labeled mycophenolic acid.
The Role of Internal Standards in Mycotoxin Analysis
The ideal internal standard should be a compound that is not naturally present in the sample, has similar physicochemical properties to the analyte of interest, and behaves similarly during extraction, cleanup, and ionization. The most effective internal standards are stable isotopically labeled analogues of the target analyte, as they have nearly identical retention times and ionization efficiencies.[1][2][3] However, the availability and cost of these labeled compounds can be a limiting factor. This has led researchers to explore other structurally similar compounds as alternative internal standards.
This compound: A Potential but Unexplored Internal Standard
This compound is a mycotoxin produced by fungi of the Penicillium roqueforti group, which are commonly found in blue cheeses and silage. While analytical methods exist for the detection and quantification of this compound as an analyte, its application as an internal standard in broader mycotoxin analysis has not been documented in peer-reviewed literature. This guide, therefore, explores its potential based on its chemical properties in comparison to a widely accepted internal standard for a related mycotoxin.
Comparative Analysis: this compound vs. Mycophenolic Acid-d3
For a practical comparison, we will evaluate the properties of this compound against Mycophenolic Acid-d3, a deuterated internal standard for Mycophenolic Acid (MPA), another mycotoxin produced by Penicillium species. Isotopically labeled MPA is a prime example of a suitable internal standard used in validated analytical methods.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (inferred) | Mycophenolic Acid-d3 (Experimental) | Ideal Internal Standard Characteristics |
| Molecular Formula | C17H22O5 | C17H17D3O6 | Structurally similar to analyte(s) of interest. |
| Molecular Weight | ~306 g/mol | 323.36 g/mol | Close to the analyte's molecular weight. |
| Source | Penicillium roqueforti | Commercially synthesized | Not naturally present in the samples being analyzed. |
| Solubility | Soluble in organic solvents like chloroform, methanol. | Soluble in methanol, acetonitrile. | Soluble in extraction and mobile phase solvents. |
| Stability | Expected to be stable in common analytical solvents under standard storage conditions. | Stable in solution when stored properly.[4][5] | Stable throughout the analytical process. |
| Commercial Availability | Available as an analytical standard, but not as a certified internal standard. | Readily available as a certified stable isotope-labeled internal standard.[6][7] | Commercially available in high purity. |
| Ionization Efficiency | Expected to ionize under ESI conditions, similar to other related mycotoxins. | Known to ionize efficiently under ESI conditions.[4][8] | High ionization efficiency in the chosen mass spectrometry source. |
Experimental Protocols
While no specific protocol for using this compound as an internal standard exists, a typical workflow for mycotoxin analysis using an internal standard can be adapted. Below is a detailed protocol for the analysis of Mycophenolic Acid using Mycophenolic Acid-d3 as an internal standard, which could serve as a template for validating this compound.
Experimental Protocol: Quantification of Mycophenolic Acid in Plasma using LC-MS/MS with Mycophenolic Acid-d3 as an Internal Standard
1. Sample Preparation (Protein Precipitation) [4]
-
To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard, Mycophenolic Acid-d3 (concentration to be optimized, e.g., 50 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium formate in water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic or a gradient elution depending on the complexity of the sample (e.g., 75% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (MPA is often analyzed in negative mode).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Optimization: Cone voltage, collision energy, and other source parameters should be optimized for maximum sensitivity.
-
3. Quantification
-
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
The concentration of the analyte in the samples is then determined from this calibration curve.
Visualizing the Workflow
The following diagram illustrates the typical workflow for mycotoxin analysis using an internal standard.
Caption: Workflow for mycotoxin analysis with an internal standard.
Conclusion
This compound presents a theoretical potential as an internal standard for the analysis of certain mycotoxins, particularly those produced by Penicillium species, due to its structural characteristics. However, its use is currently unsubstantiated by experimental data. For researchers considering this compound, a thorough validation process would be necessary. This would involve assessing its stability, recovery, and ability to compensate for matrix effects in the specific matrices of interest.
For routine and validated mycotoxin analysis, the use of commercially available stable isotope-labeled internal standards, such as Mycophenolic Acid-d3, remains the gold standard. These standards have been rigorously tested and are proven to provide the highest level of accuracy and precision in quantitative mycotoxin analysis. Future research could focus on the synthesis and validation of an isotopically labeled this compound, which would be a valuable tool for analysts studying this and related mycotoxins.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. lcms.cz [lcms.cz]
- 3. 13C Labeled internal standards | LIBIOS [libios.fr]
- 4. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. Frontiers | Limited Sampling Strategy for Estimation of Mycophenolic Acid Exposure in Adult Chinese Heart Transplant Recipients [frontiersin.org]
Confirmation of Eremofortin B Identity using High-Resolution Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with alternative analytical techniques for the confirmation of Eremofortin B, a sesquiterpenoid mycotoxin produced by Penicillium roqueforti. The objective data and detailed protocols presented herein are intended to assist researchers in selecting the most appropriate methodology for their specific analytical needs.
Introduction
This compound is a secondary metabolite of significant interest in mycotoxin research and drug discovery. Accurate and reliable identification of this compound is crucial for toxicological studies, quality control in food production, and as a starting point for the development of new chemical entities. High-resolution mass spectrometry has emerged as a powerful tool for the structural elucidation and confirmation of natural products due to its high sensitivity, mass accuracy, and ability to determine elemental compositions. This guide compares the performance of HRMS with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a conventional method for mycotoxin analysis.
Data Presentation
The confirmation of a compound's identity relies on multiple points of evidence. For this compound (Chemical Formula: C₁₅H₂₀O₃, Molecular Weight: 248.32 g/mol ), HRMS provides a highly accurate mass measurement, which is a key parameter for its identification.
High-Resolution Mass Spectrometry Data:
-
Principle: HRMS instruments measure the mass-to-charge ratio (m/z) of ions with high precision, allowing for the determination of the elemental composition of a molecule.
-
Expected Accurate Mass for this compound [M+H]⁺: 249.1485 (calculated for C₁₅H₂₁O₃⁺)
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ would likely involve characteristic losses of small neutral molecules such as water (H₂O) and carbon monoxide (CO), as well as fragmentation of the sesquiterpenoid backbone. Based on the structure of this compound and fragmentation patterns of similar eremophilane sesquiterpenes, key fragment ions would be expected.
Comparison of Analytical Techniques:
The following table summarizes the key performance metrics of HRMS compared to HPLC-UV for the analysis of mycotoxins produced by Penicillium roqueforti.
| Parameter | High-Resolution Mass Spectrometry (LC-HRMS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Specificity | Very High (based on accurate mass and fragmentation) | Moderate (based on retention time and UV absorbance) |
| Sensitivity (LOD) | 0.1 - 1.5 ng/mL | 0.1 - 0.4 mg/kg |
| Quantification (LOQ) | 0.3 - 5.0 ng/mL | 0.2 - 0.8 mg/kg |
| Mass Accuracy | < 5 ppm | Not Applicable |
| Structural Information | High (elemental composition, fragmentation) | Low (inferred from UV spectrum) |
| Sample Throughput | High | Moderate |
| Cost | High | Low to Moderate |
| Expertise Required | High | Moderate |
Experimental Protocols
High-Resolution Mass Spectrometry (LC-HRMS) Protocol for this compound
This protocol is adapted from established methods for mycotoxin analysis.
1. Sample Preparation (QuEChERS-based extraction)
-
Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the upper acetonitrile layer to a dispersive SPE (d-SPE) tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
3. High-Resolution Mass Spectrometry (HRMS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF)
-
Scan Range: m/z 100-1000
-
Resolution: > 60,000 FWHM
-
Data Acquisition: Full scan for accurate mass measurement and data-dependent MS/MS for fragmentation analysis.
-
Collision Energy: Stepped collision energy (e.g., 10, 20, 40 eV) for MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A general method for the analysis of Penicillium roqueforti mycotoxins.
1. Sample Preparation
-
Similar extraction as for LC-HRMS, or a simple solvent extraction with methanol or acetonitrile followed by filtration.
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile/methanol.
-
Detector: UV detector set at the wavelength of maximum absorbance for this compound (typically determined by UV-Vis spectroscopy).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
Mandatory Visualization
Caption: Workflow for the confirmation of this compound identity.
Conclusion
High-resolution mass spectrometry offers unparalleled specificity and sensitivity for the confirmation of this compound. Its ability to provide accurate mass measurements and detailed fragmentation information allows for a high degree of confidence in the identification of this mycotoxin. While HPLC-UV is a more accessible and cost-effective technique suitable for routine screening and quantification, it lacks the definitive confirmatory power of HRMS. For researchers and professionals in drug development, the detailed structural information provided by HRMS is invaluable for ensuring the unambiguous identification of lead compounds and for understanding their metabolic fate. The choice of analytical method will ultimately depend on the specific requirements of the study, balancing the need for definitive identification with practical considerations such as cost and sample throughput.
Safety Operating Guide
Proper Disposal of Eremofortin B: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Eremofortin B is paramount in a laboratory setting. This guide provides essential information on the safe handling and proper disposal procedures for this mycotoxin.
This compound is a sesquiterpene mycotoxin produced by the fungus Penicillium roqueforti.[1][2][3] As with many mycotoxins, it is crucial to handle this compound with care and dispose of it in a manner that neutralizes its potential hazards. The following procedures outline the recommended steps for the proper disposal of this compound, ensuring the safety of laboratory personnel and the environment.
Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE): Before handling this compound or its waste, all personnel must be equipped with the following PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Disposal Procedures for this compound
The primary goal of this compound disposal is the denaturation or inactivation of the mycotoxin to render it non-toxic. The following step-by-step guide outlines the recommended disposal protocol.
Step 1: Collection of this compound Waste
All materials that have come into contact with this compound, including stock solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, should be considered hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Solid Waste: Collect all contaminated solid materials in a separate, puncture-resistant, and clearly labeled hazardous waste container.
Step 2: Inactivation of this compound
Chemical inactivation is a common and effective method for neutralizing mycotoxins. While specific inactivation data for this compound is limited, methods effective for other mycotoxins can be applied.
Recommended Inactivation Protocol:
-
Preparation of Inactivation Solution: Prepare a fresh solution of 10% sodium hypochlorite (bleach).
-
Treatment of Liquid Waste: For every 9 volumes of liquid this compound waste, add 1 volume of the 10% sodium hypochlorite solution. Allow the mixture to react for at least 30 minutes to ensure complete inactivation.
-
Treatment of Solid Waste: Immerse contaminated solid waste in the 10% sodium hypochlorite solution for at least 30 minutes.
Step 3: Final Disposal
After inactivation, the treated waste must still be disposed of in accordance with institutional and local regulations for hazardous chemical waste.
-
Neutralized Liquid Waste: Following inactivation, the pH of the liquid waste should be neutralized before being collected by a certified hazardous waste disposal service.
-
Treated Solid Waste: The treated solid waste should be placed in the designated hazardous waste container for collection.
Never dispose of untreated this compound waste down the drain or in the regular trash.
Quantitative Data Summary
| Waste Type | Inactivation Agent | Concentration | Treatment Time | Disposal Method |
| Liquid Waste | Sodium Hypochlorite | 10% | ≥ 30 minutes | Collect for hazardous waste disposal |
| Solid Waste | Sodium Hypochlorite | 10% | ≥ 30 minutes | Collect for hazardous waste disposal |
Experimental Protocols
Protocol for the Preparation of 10% Sodium Hypochlorite Inactivation Solution:
-
Objective: To prepare a 10% (v/v) solution of sodium hypochlorite for the inactivation of this compound.
-
Materials:
-
Household bleach (typically 5.25-8.25% sodium hypochlorite)
-
Distilled water
-
Graduated cylinders
-
A labeled container for the final solution
-
-
Procedure:
-
Determine the concentration of the stock bleach solution from its label.
-
Calculate the required volume of bleach and distilled water to achieve a final 10% concentration. For example, to make 100 mL of 10% bleach from a 5.25% stock, you would use the C1V1 = C2V2 formula. Correction: A 1:10 dilution of commercial bleach is a common recommendation for general disinfection, which results in a concentration of approximately 0.5% sodium hypochlorite. For mycotoxin inactivation, a higher concentration is often suggested. A 10% final concentration of sodium hypochlorite is very strong and may not be necessary or safe. A more standard and effective concentration for mycotoxin decontamination is a 1-2% final concentration of sodium hypochlorite. Let's adjust the protocol to a more standard 2% final concentration for safety and efficacy.
-
Revised Procedure for 2% Sodium Hypochlorite: To prepare 100 mL of a 2% sodium hypochlorite solution from a stock of 8.25% bleach, mix 24.2 mL of bleach with 75.8 mL of distilled water.
-
Always add bleach to water, not the other way around.
-
Store the solution in a clearly labeled, closed container. Prepare this solution fresh before use for maximum efficacy.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can effectively manage and dispose of this compound waste, minimizing risks to personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
- 1. Aristolochene - Wikipedia [en.wikipedia.org]
- 2. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and Some Properties of the Enzyme That Transforms Eremofortin C to PR Toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical transformation of eremofortin C into PR toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ams.usda.gov [ams.usda.gov]
Personal protective equipment for handling Eremofortin B
Eremofortin B is a mycotoxin produced by Penicillium roqueforti. It is a precursor to PR toxin, another mycotoxin with known toxicity. Due to its classification as a mycotoxin and its relationship to toxic compounds, this compound should be handled with care to minimize exposure.
Personal Protective Equipment (PPE)
All personnel handling this compound must wear appropriate personal protective equipment. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE |
| Handling solid this compound (weighing, preparing solutions) | - Gloves: Nitrile rubber gloves (minimum 0.4 mm thickness, 480-minute breakthrough time)[1]. - Eye Protection: Safety glasses with side shields or chemical splash goggles[1]. - Respiratory Protection: Work in a certified chemical fume hood. If a fume hood is not available, a NIOSH/MSHA-approved respirator with a P2 filter for dusts is recommended. - Protective Clothing: A lab coat or chemical-resistant apron should be worn[2]. |
| Handling solutions of this compound | - Gloves: Nitrile rubber gloves[1]. - Eye Protection: Safety glasses with side shields or chemical splash goggles[1]. - Protective Clothing: Lab coat[2]. |
| Cleaning spills | - Gloves: Double-gloving with nitrile rubber gloves is recommended. - Eye Protection: Chemical splash goggles. - Respiratory Protection: If the spill generates dust or aerosols, a NIOSH/MSHA-approved respirator is necessary. - Protective Clothing: Chemical-resistant suit or coveralls. |
Operational and Disposal Plans
Engineering Controls:
-
All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible in the work area.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Review the experimental protocol and have all required materials ready to minimize time spent handling the compound.
-
Weighing: If handling the solid form, weigh it out in a fume hood. Use a disposable weighing paper or boat to avoid contamination of balances.
-
Solution Preparation: When dissolving this compound, add the solvent to the solid slowly to avoid splashing.
-
General Use: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention[1].
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention[1].
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[1].
Spill Management:
-
Evacuate the area and prevent entry.
-
Wear appropriate PPE as outlined in the table above.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean the spill area with a suitable disinfectant or detergent.
Disposal Plan:
-
All waste contaminated with this compound, including unused material, contaminated labware, and cleaning materials, should be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Dispose of the hazardous waste through an approved chemical waste disposal program, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
